Product packaging for 7-Chloro-1-methyl-5-phenyl-(Cat. No.:CAS No. 448950-89-8)

7-Chloro-1-methyl-5-phenyl-

Cat. No.: B587192
CAS No.: 448950-89-8
M. Wt: 308.769
InChI Key: UZCOFCPJYLEACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one is a well-known psychoactive compound belonging to the benzodiazepine class, a privileged structure in medicinal chemistry due to its diverse biological activities . This compound is primarily utilized in research settings for the development and validation of analytical methods, such as a precise and reproducible RP-HPLC technique for its estimation in bulk and pharmaceutical dosage forms . Its core value to researchers lies in its role as a key synthon and model compound for studying the benzodiazepine scaffold, which is critical for organic synthesis and exploring complex molecular interactions . Benzodiazepines, as a class, exert their effects by binding to central benzodiazepine receptors, which are part of the GABA-A receptor/ion-channel complex, enhancing the inhibitory effects of the GABA neurotransmitter . Research into this specific compound and its analogues continues to be significant in the quest to discover new therapeutic agents with modulated pharmacological profiles and improved absorption and distribution properties . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13ClN4 B587192 7-Chloro-1-methyl-5-phenyl- CAS No. 448950-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4/c1-10-20-21-17-16(19)15(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)22(10)17/h2-9H,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCOFCPJYLEACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=C2N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00196331
Record name 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

448950-89-8
Record name 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448950898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-1-methyl-5-phenyl(1,2,4)triazolo(4,3-a)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00196331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-CHLORO-1-METHYL-5-PHENYL(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-4-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6K8F234S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

Retrosynthetic Analysis of the 1,4-Benzodiazepin-2-one Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For diazepam, the analysis reveals key disconnections and strategic bonds that can be broken to identify potential synthetic precursors. youtube.com

A primary disconnection is the amide bond within the seven-membered diazepine (B8756704) ring, leading to a substituted aminobenzophenone and an amino acid derivative. youtube.com Another key disconnection is the bond between the nitrogen at position 1 and the methyl group, suggesting a late-stage N-alkylation. youtube.com Further deconstruction of the aminobenzophenone precursor can be achieved through a Friedel-Crafts acylation disconnection, separating the aromatic rings into a substituted aniline (B41778) and a benzoyl group. patsnap.com

Classical Synthetic Routes and Their Mechanistic Underpinnings

The classical syntheses of diazepam have been well-established since its initial development. These routes typically involve the construction of the 1,4-benzodiazepine (B1214927) core from key precursors through condensation and cyclization reactions.

A widely employed classical route involves the reaction of 2-amino-5-chlorobenzophenone (B30270) with glycine (B1666218) ethyl ester hydrochloride in a suitable solvent like pyridine. researchgate.netnih.gov This reaction proceeds through the formation of an intermediate imine, followed by an intramolecular cyclization to yield 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (nordiazepam). researchgate.net The final step is the methylation of the nitrogen at the 1-position using a methylating agent like methyl sulfate (B86663) in the presence of a base, such as sodium ethoxide, to afford diazepam. researchgate.netnih.gov

An alternative approach involves the use of 2-(methylamino)-5-chlorobenzophenone as a starting material. This precursor is first acylated with a haloacetyl chloride, such as chloroacetyl chloride. acs.orgacs.org The resulting intermediate then undergoes an intramolecular cyclization upon treatment with a source of ammonia (B1221849) to form the diazepine ring directly, yielding diazepam. frontiersin.org

The mechanisms for these ring-closing reactions involve nucleophilic attack of an amino group onto a carbonyl or an imine, followed by dehydration or elimination of a leaving group to form the stable seven-membered ring.

The synthesis of the key precursor, 2-amino-5-chlorobenzophenone, is a significant part of the classical synthetic design. One common method is the Friedel-Crafts acylation of p-chloroaniline with benzoyl chloride. patsnap.com Another approach involves the reduction of 5-chloro-3-phenyl-2,1-benzisoxazole (B48209) (also known as 5-chloro-3-phenylanthranil). ajrconline.orggoogle.com This reduction can be achieved using various reducing agents, such as iron powder in the presence of an acid. google.com

Functional group interconversions are also crucial. For instance, the conversion of a nitro group to an amino group is a key step in some synthetic routes starting from p-chloronitrobenzene. patsnap.comajrconline.org The protection and deprotection of functional groups, such as the tosylation of the amino group in 2-amino-5-chlorobenzophenone, can be employed to direct the regioselectivity of subsequent reactions like N-methylation. nih.gov

Condensation Reactions and Ring-Closing Strategies

Modern and Green Chemistry Approaches in Synthesis

The use of catalysts has been explored to improve the efficiency and selectivity of benzodiazepine (B76468) synthesis. For the synthesis of the broader 1,4-benzodiazepine class, various metal-catalyzed reactions have been developed, including palladium-catalyzed intramolecular C-N bond formation (Buchwald-Hartwig amination) and copper-catalyzed cross-coupling reactions. mdpi.commdpi.comunimi.it These catalytic methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to classical methods. mdpi.comunimi.it While not always directly applied to the commercial synthesis of diazepam itself, these advancements in catalytic chemistry offer potential for more efficient routes to its analogs and precursors.

For the synthesis of 1,5-benzodiazepines, solid acid catalysts like H-MCM-22 and silica (B1680970) sulfuric acid have been shown to be effective for the condensation of o-phenylenediamines with ketones, offering advantages such as ease of separation and reusability. nih.govijcce.ac.ir

Flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs), offering benefits such as improved safety, better heat and mass transfer, and the potential for automation and scalability. frontiersin.orgnih.govmdpi.com Several research groups have developed continuous flow syntheses of diazepam. acs.orgacs.orgfrontiersin.orgnih.govthieme-connect.com

A common two-step flow process starts with the N-acylation of 5-chloro-2-(methylamino)benzophenone (B138054) with a haloacetyl chloride in a microreactor, followed by a second in-line reaction where the intermediate undergoes cyclization with an ammonia source. frontiersin.org Researchers have optimized parameters such as temperature, residence time, solvent, and the nature of the ammonia source to achieve high yields and purity in short reaction times. frontiersin.orgmdpi.com For example, a telescoped flow process using two microreactors in series has been reported to produce diazepam with high yield and purity within 15 minutes. frontiersin.orgmdpi.com

These flow chemistry approaches not only increase efficiency but also contribute to green chemistry principles by minimizing solvent usage and reducing the environmental impact (E-factor) of the synthesis. nih.gov

Data Tables

Table 1: Comparison of Classical and Modern Synthetic Approaches for Diazepam

Feature Classical Batch Synthesis Modern Flow Synthesis
Reaction Time Hours to days researchgate.netnih.gov Minutes frontiersin.orgmdpi.com
Yield Variable, often moderate to good patsnap.comresearchgate.net High (e.g., up to 96%) frontiersin.org
Purity (crude) Requires significant purification High (e.g., up to 98%) frontiersin.org
Scalability Can be challenging More readily scalable
Safety Handling of bulk reagents can be hazardous Improved safety due to small reaction volumes
Environmental Impact Higher E-factor (more waste) nih.gov Lower E-factor (less waste) nih.gov

Table 2: Key Precursors in Diazepam Synthesis

Compound Name Chemical Structure Role in Synthesis
2-Amino-5-chlorobenzophenone (2-Amino-5-chlorophenyl)(phenyl)methanone Key starting material for condensation with a glycine derivative. researchgate.netnih.gov
5-Chloro-2-(methylamino)benzophenone (5-Chloro-2-(methylamino)phenyl)(phenyl)methanone Precursor for acylation and subsequent cyclization. acs.orgfrontiersin.org
Glycine ethyl ester Ethyl 2-aminoacetate Provides the C2 and N1 atoms of the diazepine ring. researchgate.netnih.gov
Chloroacetyl chloride 2-Chloroacetyl chloride Acylating agent for the amino group of the benzophenone (B1666685) precursor. acs.orgacs.org
Nordiazepam 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one Intermediate that is methylated to form diazepam. researchgate.net

Solvent-Free and Environmentally Benign Methodologies

The synthesis of 1,4-benzodiazepine derivatives, including 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, has increasingly moved towards environmentally conscious methods. These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool. asianpubs.orgderpharmachemica.com This technique can dramatically shorten reaction times, often leading to cleaner reactions and simpler work-up procedures. asianpubs.orgscielo.br For instance, the synthesis of 1,5-benzodiazepines has been successfully carried out using microwave irradiation in the presence of basic alumina, resulting in improved yields and higher selectivity compared to conventional heating methods. asianpubs.org Another approach involves the microwave-assisted synthesis of benzodiazepin-2,5-diones from isatoic anhydrides using glacial acetic acid, which also benefits from reduced reaction times. scielo.br The use of a combination of methanol (B129727) and water as a reaction medium under microwave irradiation has also been reported as an ecologically friendly and economically effective method for benzodiazepine synthesis. asianpubs.orgactascientific.com

Ultrasound-assisted synthesis represents another environmentally friendly technique. uobaghdad.edu.iqbohrium.comeurekaselect.com The use of ultrasound irradiation, sometimes in solvent-free conditions, can promote reactions with the aid of eco-friendly organocatalysts like camphor (B46023) sulphonic acid for the synthesis of 1,5-benzodiazepines. nih.gov In some cases, the reaction can proceed without any catalyst. nih.gov For the synthesis of 1,5-benzodiazepine derivatives, ultrasonically assisted cyclocondensation of o-phenylenediamine (B120857) with various ketones in the presence of silica gel as a catalyst has proven to be an efficient green method. eurekaselect.com

Solvent-free synthesis, often coupled with microwave or ultrasound irradiation, provides a pathway to minimize the environmental impact of chemical processes. asianpubs.orgnih.gov For example, the condensation of o-phenylenediamine with ketones to form 1,5-benzodiazepines has been achieved under solvent-free conditions using chloroacetic acid as a catalyst, yielding excellent results. researchgate.net Another green protocol involves a one-pot, three-component reaction of 1,2-diamine, 1,3-cyclic diketone, and an aldehyde catalyzed by a water extract of onion, highlighting the use of natural and non-toxic catalysts. researchgate.net Furthermore, the use of a recyclable palladium-complexed dendrimer on silica as a catalyst for the carbonylation reaction to produce dibenzo[b,e] scielo.brmdpi.comdiazepinones in toluene (B28343) demonstrates a move towards reusable catalytic systems. mdpi.com

MethodologyCatalyst/MediumKey Advantages
Microwave-Assisted Synthesis Glacial Acetic Acid scielo.brReduced reaction times, cleaner reactions scielo.br
Basic Alumina asianpubs.orgImproved yields, higher selectivity asianpubs.org
Methanol/Water asianpubs.orgactascientific.comEcologically friendly, economically effective asianpubs.orgactascientific.com
Ultrasound-Assisted Synthesis Camphor Sulphonic Acid (organocatalyst) nih.govEco-friendly catalyst, solvent-free option nih.gov
Silica Gel eurekaselect.comEfficient, green catalyst eurekaselect.com
Solvent-Free Synthesis Chloroacetic Acid researchgate.netGood to excellent yields researchgate.net
Water Extract of Onion researchgate.netSustainable, non-toxic catalyst researchgate.net
Palladium-Catalyzed Reactions Recyclable Palladium-Complexed Dendrimer mdpi.comCatalyst reusability mdpi.com

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound affect its biological activity. For 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, derivatization at various positions has been explored to probe these relationships. chemisgroup.usresearchgate.net

Modifications at the C-7 Position

The substituent at the C-7 position of the benzodiazepine ring is a critical determinant of activity. firsthope.co.inblogspot.com An electronegative group, such as the chloro group in the parent compound, is known to enhance anxiolytic activity. gpatindia.comgpatindia.com Conversely, substituting the electronegative group at positions 6, 8, or 9 tends to decrease this activity. gpatindia.comgpatindia.com Increasing the lipophilicity of the substituent at the 7-position can lead to increased potency and duration of action. blogspot.com

Substitutions on the N-1 Methyl Group

The N-1 position of the diazepine ring can also be modified. Alkylation at this position, for instance with a methyl group, can influence the compound's potency and duration of action. firsthope.co.inncleg.net The synthesis of analogs with different substituents at this position is a common strategy in SAR studies. The di-(p-anisyl)methyl (DAM) group has been used as a bulky, removable substituent at N1 to facilitate the enantioselective synthesis of quaternary 1,4-benzodiazepin-2-ones, providing higher yields and enantioselectivities. acs.org

Alterations to the C-5 Phenyl Moiety

The C-5 phenyl ring is another site for modification. While the phenyl ring itself is not strictly necessary for binding to the benzodiazepine receptor, substitutions on this ring can modulate activity. gpatindia.comgpatindia.com For example, substitution at the para position of the C-5 phenyl ring generally decreases agonist activity, whereas substitution at the ortho position has been observed to have no significant effect on agonist properties. gpatindia.comgpatindia.com The synthesis of analogs with bioisosteric replacements for the phenyl ring, such as thienyl and furyl groups, has been explored to understand the impact on receptor binding and biological activity. chemisgroup.us

Position of ModificationType of ModificationEffect on Activity
C-7 Electronegative group (e.g., Cl) gpatindia.comgpatindia.comIncreases anxiolytic activity gpatindia.comgpatindia.com
More lipophilic substituent blogspot.comCan increase potency and duration blogspot.com
N-1 Alkyl group (e.g., CH3) firsthope.co.inncleg.netAffects potency and duration of action firsthope.co.in
Bulky, removable group (e.g., DAM) acs.orgFacilitates enantioselective synthesis acs.org
C-5 Phenyl Para-substitution gpatindia.comgpatindia.comDecreases agonist activity gpatindia.comgpatindia.com
Ortho-substitution gpatindia.comgpatindia.comNo significant change in agonist property gpatindia.comgpatindia.com
Bioisosteric replacement (e.g., thienyl, furyl) chemisgroup.usInfluences receptor binding chemisgroup.us

Chiral Synthesis and Enantioselective Approaches

The synthesis of chiral benzodiazepines is of significant interest as enantiomers can exhibit different pharmacological profiles. rsc.org Enantioselective synthesis aims to produce a single enantiomer, which can lead to drugs with improved therapeutic indices.

Asymmetric Catalysis in Benzodiazepine Synthesis

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of benzodiazepines. benthamdirect.com Palladium-catalyzed reactions have been particularly prominent in this area. mdpi.com For example, a one-pot reaction sequence involving an N-heterocyclic carbene (NHC) and a chiral palladium complex has been used to synthesize enantio-enriched 1H-2,3-benzodiazepines. mdpi.comresearchgate.net This method involves an initial NHC-catalyzed reaction followed by a Pd-catalyzed intramolecular N-allylation. mdpi.comresearchgate.net

The asymmetric hydrogenation of a prochiral benzodiazepine substrate has also been successfully employed, using an iridium catalyst with a chiral bisphosphine ligand to achieve high enantiomeric excess on a large scale. acs.org Rhodium-catalyzed asymmetric hydroamination of (aminomethyl)anilines has been shown to produce chiral 3-vinyl-1,4-benzodiazepines with excellent enantioselectivities. nih.gov

Organocatalysis provides another avenue for enantioselective synthesis. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This method proceeds through a sequence of an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization, yielding products with high enantioselectivity under mild conditions. chemistryviews.org

Catalytic SystemType of ReactionProductEnantioselectivity
N-Heterocyclic Carbene/Chiral Palladium Complex mdpi.comresearchgate.netOne-pot sequential catalysis researchgate.netEnantio-enriched 1H-2,3-benzodiazepines mdpi.comresearchgate.netUp to 95:5 er researchgate.net
Iridium/Chiral Bisphosphine acs.orgAsymmetric hydrogenation acs.orgEnantiomerically pure 2,3-benzodiazepine intermediate acs.org99% ee after crystallization acs.org
Rhodium/(R)-DTBM-Garphos nih.govAsymmetric hydroamination nih.govChiral 3-vinyl-1,4-benzodiazepines nih.govUp to 95:5 er nih.gov
Quinine-derived Urea (Organocatalyst) chemistryviews.orgOne-pot Knoevenagel/epoxidation/cyclization chemistryviews.orgTetrahydro-1,4-benzodiazepin-2-ones chemistryviews.orgUp to 98% ee chemistryviews.org

Chiral Auxiliary and Resolving Agent Applications

The 1,4-benzodiazepin-2-one framework, the core of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, possesses unique stereochemical properties that are foundational to its application in asymmetric synthesis and chiral separations. Although direct use of this specific compound as a commercial chiral auxiliary or resolving agent is not widely documented, the inherent chirality of the benzodiazepine scaffold is a subject of extensive research. This chirality arises from the non-planar, boat-shaped conformation of the seven-membered diazepine ring, which makes the molecule dissymmetric. researchgate.netgoogle.com Even without a traditional chiral center, these molecules can exist as a racemic mixture of rapidly interconverting conformational enantiomers. researchgate.netgoogle.com

The primary applications in this context revolve around two main strategies: the synthesis of enantiomerically pure benzodiazepines using chiral precursors and the resolution of racemic benzodiazepines using external chiral agents.

Chiral Precursors in Enantioselective Synthesis

A key strategy to obtain enantiomerically pure 1,4-benzodiazepine-2-ones involves using chiral building blocks, which act as auxiliaries to guide the stereochemical outcome of the synthesis. Chiral amino acids are common starting materials for this purpose. researchgate.net For instance, enantiomerically pure amino acids can be reacted with a 2-aminobenzophenone (B122507) to form a chiral amide, which is then cyclized to yield a specific enantiomer of the benzodiazepine. researchgate.net

Another advanced method is the "memory of chirality" (MOC) strategy. vt.edu In this approach, a chiral center is temporarily introduced at the C3 position of the benzodiazepine ring. This chiral center establishes a preferred conformation (chiral memory) in the seven-membered ring. google.com Subsequently, the original chiral center can be removed (e.g., by deprotonation to form an enolate), but the ring's conformational chirality directs the next reaction, such as alkylation, to occur with high stereoselectivity. google.comvt.edu This allows for the synthesis of enantiomerically enriched "quaternary" 1,4-benzodiazepin-2-ones, which have a stereogenic center at the C3 position, without the need for external chiral auxiliaries during the key bond-forming step. vt.edu

Resolution of Racemic Benzodiazepines

For racemic mixtures of chiral benzodiazepines, particularly 3-hydroxy derivatives, resolution is achieved using chiral separation techniques. nih.govscielo.org.mx High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method. nih.govscielo.org.mx The CSP acts as the resolving agent, interacting differently with each enantiomer and allowing for their separation.

The choice of the chiral stationary phase is critical for effective separation. Research has demonstrated the successful resolution of several 3-hydroxy-1,4-benzodiazepin-2-ones using CSPs derived from (S)-N-(3,5-dinitrobenzoyl)phenylalanine. nih.gov Another effective method for the chiral separation of 3-chiral-1,4-benzodiazepines is capillary electrophoresis, using highly sulfated cyclodextrins as chiral selectors. scielo.org.mx

The table below summarizes findings on the chromatographic resolution of various racemic benzodiazepines.

Table 1: Chiral Resolution of 1,4-Benzodiazepin-2-one Derivatives

Racemic Compound Chiral Selector / Stationary Phase Method Reference
Oxazepam (S)-N-(3,5-dinitrobenzoyl)phenylalanine HPLC nih.gov
Lorazepam (S)-N-(3,5-dinitrobenzoyl)phenylalanine HPLC nih.gov
Temazepam (S)-N-(3,5-dinitrobenzoyl)phenylalanine HPLC nih.gov
Lormetazepam (S)-N-(3,5-dinitrobenzoyl)phenylalanine HPLC nih.gov
7-chloro-1,3-dihydro-1-(1,1-dimethylethyl)-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one Multiple Chiral Stationary Phases (CSPs) HPLC nih.gov
Oxazepam, Lorazepam, Temazepam, Lormetazepam Heptakis-6-sulfato-β-cyclodextrin (HSβCD) Capillary Electrophoresis scielo.org.mx

These methodologies underscore the significance of chirality within the 1,4-benzodiazepine class. While the title compound itself is not typically employed as an external chiral agent, its scaffold is central to a rich field of stereoselective synthesis and separation, driven by its inherent and induced chiral properties.

Molecular Structure and Conformational Analysis of 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

Advanced Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic techniques are fundamental in determining the molecular structure of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule. In solution, ¹H and ¹³C NMR data confirm the presence of the key functional groups and their connectivity. For instance, ¹H NMR spectra in deuterated chloroform (B151607) (CDCl₃) show a characteristic singlet for the N-methyl group at approximately 3.2 ppm and a multiplet for the aromatic protons between 7.1 and 7.6 ppm. ddtjournal.com The two protons of the methylene (B1212753) group (C3-H₂) appear as a singlet at around 4.4 ppm. ddtjournal.com

¹³C NMR spectroscopy provides further detail on the carbon skeleton. sci-hub.seacs.org The carbonyl carbon (C=O) of the lactam ring gives a signal in the downfield region, while the various aromatic and aliphatic carbons can be precisely assigned. acs.org Studies have utilized both undecoupled and decoupled spectra to analyze long-range ¹³C-¹H splittings, aiding in definitive assignments. sci-hub.se

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

NucleusFunctional GroupChemical Shift (ppm)Solvent
¹HN₁-CH₃~3.2 (s)CDCl₃
¹HC₃-H₂~4.4 (s)CDCl₃
¹HAromatic Protons7.1 - 7.6 (m)CDCl₃
¹³CN₁-CH₃~38.4CDCl₃
¹³CC₃H₂~65.9CDCl₃
¹³CC=O~169.5CDCl₃
¹³CC=N~166.9DMSO-d₆

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. Data compiled from multiple sources. ddtjournal.comacs.org

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides insight into the functional groups present in the molecule by measuring the vibrations of bonds. The IR spectrum of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one shows strong absorption bands characteristic of its structure. rjpbcs.com A prominent peak is observed for the carbonyl (C=O) stretching vibration of the amide group, typically around 1684 cm⁻¹. rjpbcs.com Other significant peaks correspond to C=N stretching, C-Cl stretching, and various vibrations of the aromatic rings. rjpbcs.comrsc.org

Raman spectroscopy offers complementary information, particularly for non-polar bonds. Most carbonyl compounds exhibit bands in the 1900–1550 cm⁻¹ region in both IR and Raman spectra. researchgate.net

Table 2: Key Vibrational Frequencies for 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

Vibrational ModeWavenumber (cm⁻¹)Technique
C=O Stretch (Amide)~1684IR
C=N Stretch (Imine)~1653IR
Aromatic C=C Stretch~1420IR
C-N Stretch~1340IR
C-Cl Stretch~705IR

Data sourced from reference rjpbcs.com.

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pathways upon ionization, which helps confirm the structure. Using electron ionization (EI), the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 284, with an isotopic peak [M+2]⁺ at m/z 286 due to the presence of the chlorine-37 isotope.

The fragmentation pattern is characteristic of the 1,4-benzodiazepine (B1214927) core. rsc.orgresearchgate.net Common fragmentation pathways include the loss of a hydrogen atom, a chlorine atom, or a carbon monoxide molecule from the parent ion. A significant fragmentation involves the opening of the seven-membered ring with the loss of a -CH₃NCO group, resulting in a fragment ion at m/z 228. rsc.orgresearchgate.net

Table 3: Major Fragment Ions of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one in EI-MS

Fragment Ionm/zDescription
[M]⁺284/286Molecular Ion
[M-H]⁺283Loss of a hydrogen atom
[M-COH]⁺257Loss of a formyl radical
[M-CH₃NCO]⁺228Opening of the diazepine (B8756704) ring
[M-COClH]⁺222Loss of CO and HCl

Data compiled from references rsc.orgresearchgate.net.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one has been determined to be monoclinic, with the space group P2₁/a. researchgate.net The unit cell dimensions are approximately a = 12.928 Å, b = 13.354 Å, and c = 7.976 Å, with a β angle of 90.01°. researchgate.net

In the crystal lattice, the molecules are packed together primarily through van der Waals forces. cdnsciencepub.com Unlike its demethylated analogue, nordazepam, which can form hydrogen bonds, the N-methyl group in this compound prevents classical N-H···O hydrogen bonding, leading to fundamentally different crystal packing and a lower melting point. researchgate.netupc.edu The absence of strong hydrogen bond donors results in a structure stabilized by weaker intermolecular contacts. cdnsciencepub.comupc.edu

A critical feature of the molecular structure is the conformation of the flexible seven-membered diazepine ring. X-ray diffraction studies show that this ring is not planar and adopts a boat-like conformation. sci-hub.se

In solution, the molecule is not static. The seven-membered ring undergoes rapid inversion at room temperature, leading to an equilibrium between two chiral, enantiomeric conformers (often denoted P and M). researchgate.netresearchgate.net This conformational flexibility is a key characteristic of the 1,4-benzodiazepine class of molecules. researchgate.netnih.gov While X-ray crystallography captures a single conformation present in the solid state, spectroscopic studies in solution reveal the dynamic nature of the ring flip. researchgate.net The energy barrier for this inversion is relatively low. researchgate.net

Bond Lengths, Bond Angles, and Torsional Angles

The precise geometry of the molecule has been determined through X-ray crystallography. researchgate.net The seven-membered heterocyclic ring adopts a boat conformation. researchgate.net The two phenyl rings within the structure are planar, and the obtuse angle between the normals to these planes is 125 degrees. researchgate.net The crystal structure is stabilized by both intramolecular C—H⋯O and intermolecular N—H⋯O hydrogen bonds. researchgate.net

Table 1: Selected Bond Lengths of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

BondLength (Å)
C(2)-O(6)1.22
N(1)-C(2)1.36
N(1)-C(9)1.46
C(2)-C(3)1.51
N(4)-C(3)1.47
N(4)-C(5)1.28
C(5)-C(10)1.49
C(5)-C(6)1.49

Data sourced from crystallographic studies.

Table 2: Selected Bond Angles of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

AngleDegree (°)
N(1)-C(2)-O(6)122.5
N(1)-C(2)-C(3)117.5
C(2)-C(3)-N(4)109.5
C(3)-N(4)-C(5)120.3
N(4)-C(5)-C(10)120.8
N(4)-C(5)-C(6)118.9

Data sourced from crystallographic studies.

Table 3: Selected Torsional Angles of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one

Torsional AngleDegree (°)
O(6)-C(2)-N(1)-C(9)-176.6
C(3)-C(2)-N(1)-C(9)3.4
N(1)-C(2)-C(3)-N(4)-53.6
C(2)-C(3)-N(4)-C(5)68.9
C(3)-N(4)-C(5)-C(10)-173.9
C(3)-N(4)-C(5)-C(6)6.1

Data sourced from crystallographic studies.

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for exploring the structural and electronic properties of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the vibrational frequencies and infrared intensities of the molecule. researchgate.netrsc.org These calculations help in assigning the bands observed in experimental FT-IR spectra. researchgate.net DFT studies, combined with other methods, have indicated the reorientation jumps of the CH3 group and conformational motion of the benzodiazepine (B76468) ring. researchgate.net For the related compound 1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one, DFT analysis of its vibrational spectra has also been conducted. researchgate.net

Ab Initio and Semi-Empirical Methods for Conformational Preferences

Both ab initio and semi-empirical methods have been utilized to study the conformational preferences of benzodiazepines. jchr.orguniga.ac.id Semi-empirical methods, such as AM1 and PM3, offer a computationally less expensive way to study molecular conformations, although their accuracy depends on the parameterization for the specific molecule. uniga.ac.id Studies on related benzodiazepines have shown that compounds with high and very weak activity can have similar conformations, suggesting that conformational indices alone may not be the sole determinant for receptor recognition. jchr.org For instance, the semi-empirical INDO-FPT method was used to calculate (C,H) coupling constants in diazepam to understand the influence of the nitrogen lone-pair and carbonyl group on its structure. journals.co.za

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity of chemical compounds based on their molecular structures. For benzodiazepines, QSAR models have been developed to predict their binding affinity to GABAA receptors. nih.gov One such model, developed from a set of 69 benzodiazepine-based compounds, showed a high correlation (R2 value of 0.90), with influential factors being the positioning of two H-bond acceptors, two aromatic rings, and a hydrophobic group. nih.gov These models are valuable for rapidly predicting the activity of new benzodiazepine derivatives. nih.govresearchgate.netresearchgate.net

Solution-Phase Conformational Dynamics

The conformation of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one is not static and can change in solution.

Dynamic NMR Studies of Conformational Equilibria

Dynamic Nuclear Magnetic Resonance (NMR) studies have been crucial in understanding the conformational equilibria of diazepam in solution. vt.edu These studies have shown that the bulky N(1)-substituent hinders the ring interconversion at room temperature. journals.co.za This leads to the molecule existing in a preferred conformation in solution, which is believed to coincide with its solid-state structure. journals.co.za The difference in the directly bonded (C,H) coupling constants of the C(3) methylene group observed in 13C NMR spectra is attributed to the specific spatial relationship of the C(3)-H bonds with the C(2)=O group and the N(4)-lone pair. journals.co.za Furthermore, HPLC separation coupled with off-line NMR experiments has been used to study the conformers of diazepam. acs.org

Molecular Dynamics (MD) Simulations in Different Solvation Environments

Molecular dynamics (MD) simulations are a powerful computational tool used to study the conformational dynamics of molecules in various environments. For 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, commonly known as diazepam, MD simulations have been employed to understand its behavior in different solvents, which is crucial for predicting its interactions within biological systems.

Diazepam is known to be soluble in organic solvents like ethanol (B145695) and chloroform, and very slightly soluble in water. wikipedia.org MD simulations can provide insights into how these different solvation environments influence the conformational flexibility of the diazepine ring. Studies have shown that in solution, diazepam exists as a mixture of two rapidly interconverting conformational enantiomers, denoted as (P) and (M) conformers. researchgate.net The energy barrier for this ring inversion has been calculated to be approximately 17.6 kcal/mol. researchgate.net

MD simulations of diazepam, often in the context of its interaction with biological targets like the GABA-A receptor or serum albumins, reveal the dynamic nature of the molecule. researchgate.netmdpi.com For instance, simulations have been used to analyze the stability of diazepam within the binding pockets of these proteins, providing information on key interactions and conformational changes. mdpi.comnsf.gov

A study combining MD simulations with quasielastic neutron spectroscopy investigated the dynamics of the methyl group in both crystalline and amorphous diazepam. rsc.orgrsc.org These simulations were performed over a temperature range of 200–300 K. rsc.org The results from these simulations were in good agreement with experimental data, confirming reorientations of the methyl group and providing insights into the conformational motions of the benzodiazepine ring. rsc.orgnih.gov

The choice of solvent in MD simulations is critical as it can affect the conformational equilibrium and dynamics. While specific comparative studies detailing simulation parameters across a range of solvents for diazepam alone are not extensively published in readily available literature, the principles of solvation effects are well-understood. In a polar protic solvent like water, hydrogen bonding interactions with the carbonyl group and nitrogen atoms of the diazepam molecule would be significant. In a less polar solvent like chloroform, dispersion forces and dipole-dipole interactions would dominate. These differing interactions can influence the relative stability of the (P) and (M) conformers and the rate of their interconversion.

Table 1: Representative MD Simulation Parameters for Diazepam Studies

ParameterValue/DescriptionReference
SoftwareDL_POLY Classic, AMBER nsf.govrsc.org
Force FieldTypically general Amber force field (GAFF) or similar nsf.gov
Temperature200-300 K rsc.org
Simulation TimeNanosecond (ns) scale (e.g., 12 ns, 50 ns, 200 ns) researchgate.netmdpi.comacs.org
EnsembleNVT (Canonical) rsc.org

Chiroptical Spectroscopy (CD, ORD) for Chirality Studies

Although 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (diazepam) lacks a stereogenic center and is therefore achiral, its seven-membered diazepine ring is non-planar and exists as two rapidly interconverting enantiomeric conformers. researchgate.net This conformational chirality makes chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) valuable for studying its stereochemical behavior, particularly when it interacts with chiral environments like proteins.

In an achiral solvent, diazepam exists as a racemic mixture of its (P) and (M) conformers, resulting in no net CD signal. researchgate.netnih.gov However, when diazepam binds to a chiral macromolecule, such as a protein, it can exhibit an induced circular dichroism (ICD) spectrum. researchgate.netnih.gov This induced CD arises from the preferential binding or stabilization of one conformer over the other within the chiral binding site of the protein.

Several studies have utilized CD spectroscopy to investigate the binding of diazepam to serum proteins like human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AGP). researchgate.netnih.gov These studies have shown that HSA preferentially binds the (M)-conformer of diazepam. researchgate.net Conversely, AGP shows a preference for the (P)-conformer. researchgate.netnih.gov For diazepam bound to the F1-S genetic variant of AGP, a P/M selectivity ratio of approximately 2 has been estimated. nih.gov

The analysis of ICD spectra provides valuable information about the conformation of the bound ligand. The sign and intensity of the CD bands can be correlated with the specific conformation adopted by the diazepam molecule upon binding. These experimental findings are often complemented by computational methods to predict and interpret the chiroptical properties.

While ORD is another technique for studying chiral molecules, its application in the context of diazepam's conformational chirality is less commonly reported in recent literature compared to CD spectroscopy. However, the principles are similar, where the interaction with a chiral environment would lead to a measurable optical rotation. Ab initio calculations of ORD have been shown to be a reliable method for determining the absolute configuration of flexible molecules. acs.orgresearchgate.net

The combination of chiroptical spectroscopy with other techniques like affinity chromatography and fluorescence spectroscopy has further elucidated the binding of diazepam to plasma proteins. nih.gov These studies highlight the importance of hydrophobic interactions in the binding process. nih.gov

Table 2: Chiroptical Data for Diazepam Binding to Serum Proteins

ProteinPreferred ConformerTechniqueReference
Human Serum Albumin (HSA)(M)-conformationInduced Circular Dichroism (ICD) researchgate.net
α1-acid glycoprotein (AGP)(P)-conformationInduced Circular Dichroism (ICD) researchgate.netnih.gov
AGP (F1-S variant)P/M selectivity ratio of ~2Induced Circular Dichroism (ICD) nih.gov

Theoretical Mechanistic Investigations at the Molecular and Receptor Level

Molecular Docking and Dynamics Simulations of Compound-Receptor Complexes

To visualize and analyze the interaction between diazepam and the GABAA receptor at an atomic level, researchers employ molecular docking and molecular dynamics (MD) simulations. These computational techniques provide insights into the plausible binding poses, affinities, and the dynamic changes that occur upon ligand binding.

Molecular docking studies have proposed several hypotheses for how diazepam orients itself within the binding pocket, with the exact nature of the binding mode being a subject of some debate. nih.gov Three common binding mode (CBM) poses have been suggested for diazepam. nih.gov One favored model, supported by experimental evidence, places the C5-phenyl substituent extending roughly parallel to the plane of the cell membrane. researchgate.netnih.gov In this orientation, the diazepine (B8756704) ring system is positioned to interact with key residues like α1H101. researchgate.net

Docking simulations predict specific interactions that stabilize the complex:

Hydrogen Bonds: The C2-carbonyl oxygen is a key hydrogen bond acceptor, interacting with residues like γ2 Thr142 and α1 Thr206. nih.govresearchgate.net

Aromatic/Hydrophobic Interactions: The C5-phenyl ring is buried within a hydrophobic pocket, interacting with residues such as γ2 Phe77. researchgate.net The chloro-substituted benzene (B151609) ring also engages in lipophilic interactions. nih.gov

MD simulations are then used to assess the stability of these docked poses over time. bohrium.com These simulations show that ligands like diazepam can remain stably bound within the classical binding site in the extracellular domain (ECD). bohrium.com Binding affinity calculations based on these simulations help to rank different binding poses and understand the energetic contributions of individual residues. bohrium.com

Interaction TypeDiazepam MoietyInteracting Receptor Residues (Predicted)Reference
Hydrogen BondC2-Carbonyl Oxygenγ2 Thr142, α1 Thr206 researchgate.net, nih.gov
Hydrogen BondN4-Imine Nitrogenα1 Ser204 nih.gov
Aromatic/HydrophobicC5-Phenyl Ringγ2 Phe77, α1 Tyr209 nih.gov, researchgate.net
Hydrophobic7-Chloro Benzene Ringα1 His101 researchgate.net
HydrophobicN1-Methyl Groupα1 Tyr159, α1 Thr206, α1 Tyr209 researchgate.net

The binding of diazepam to its allosteric site induces conformational changes throughout the GABAA receptor, which are fundamental to its modulatory action. It is an example of positive allosteric modulation, where binding to one site enhances the function of a different site (the GABA binding site). wikipedia.orgnih.gov

Recent studies suggest that benzodiazepines affect channel gating rather than simply increasing the binding affinity of GABA. nih.govjneurosci.org A proposed mechanism involves diazepam binding stabilizing a "pre-activated" state of the receptor after GABA has already bound. jneurosci.org This model suggests that diazepam potentiates receptor function by increasing the preactivation conformational constant, causing a global rearrangement of the receptor that makes channel opening more likely. jneurosci.org

MD simulations and experimental evidence indicate that diazepam binding has distinct effects on different domains of the receptor:

Extracellular Domain (ECD): While the binding event itself occurs here, the associated structural motions are relatively subtle. mdpi.com The primary effect is the stabilization of the α+/γ− interface. mdpi.com

Transmembrane Domain (TMD): Diazepam binding in the ECD induces significant structural changes in the distant TMD. mdpi.com This results in a global stabilization of the TMD, with tighter packing of the transmembrane helices of adjacent subunits. mdpi.com This structural change is believed to be a key part of the mechanism that enhances the channel's response to GABA.

Evidence also suggests that the two α1 subunits in a single receptor may adopt distinct conformations when diazepam is bound, indicating a complex and asymmetrical conformational change across the pentameric structure. mdpi.comcapes.gov.br

Investigation of Binding Modes and Affinities

Structure-Activity Relationship (SAR) Theories Derived from Analog Studies

Structure-activity relationship (SAR) studies, which involve synthesizing and testing analogs of a lead compound, have been crucial for understanding the molecular requirements for activity at the benzodiazepine (B76468) binding site. researchgate.net For diazepam and related 1,4-benzodiazepines, SAR studies have established a clear set of rules governing their potency and efficacy. blogspot.comquora.com

Key SAR findings for the 1,4-benzodiazepine (B1214927) scaffold include:

Position 7: An optimal electron-withdrawing substituent, such as chlorine (as in diazepam) or a nitro group, is required for high potency. blogspot.com More lipophilic substituents can increase potency and duration of action. blogspot.com

Positions 6, 8, and 9: Substituents at these positions on the A-ring generally decrease the compound's activity.

Ring B (Diazepine Ring): The seven-membered imino lactam ring is essential for activity. quora.com Saturation of the 4,5-double bond reduces potency. quora.com

Position 1: Small alkyl groups, like the methyl group in diazepam, are tolerated and can increase lipophilicity. blogspot.com Larger substituents can decrease activity.

Position 3: Substitution at this position can affect potency and metabolism. Shorter alkyl chains tend to decrease potency, while longer chains can increase it. blogspot.com Introducing a hydroxyl group at this position generally leads to compounds with a shorter duration of action.

Ring C (Phenyl Ring at Position 5): This ring is important for activity. Substitution at the ortho (2') or di-ortho (2', 6') positions with electron-withdrawing groups can increase potency. Para substitution on this ring, however, often leads to a decrease in activity.

These SAR insights have not only helped to explain the activity of diazepam but have also guided the development of other benzodiazepine derivatives with modified pharmacological profiles. blogspot.comresearchgate.net

Position/RegionStructural FeatureImpact on ActivityReference
Ring A, Position 7Electron-withdrawing group (e.g., -Cl, -NO₂)Essential for high potency. blogspot.com, quora.com
Ring B, N1Small alkyl group (e.g., -CH₃)Increases lipophilicity; generally maintains or enhances potency. blogspot.com
Ring B, C2Carbonyl groupImportant for binding, likely as a hydrogen bond acceptor. blogspot.com
Ring B, C3Substitution (e.g., -OH, alkyl)Modulates potency and metabolic profile. blogspot.com
Ring B, N4=C5Imine double bondEssential for activity; removal leads to loss of potency. quora.com
Ring C (Phenyl at C5)Unsubstituted or ortho-substitutedImportant for potency; para-substitution is detrimental. researchgate.net

Compound Names

Common/Trade NameFull Chemical Name
Diazepam7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e] blogspot.comchemisgroup.usdiazepin-2-one
Nordazepam7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
Flunitrazepam7-nitro-1,3-dihydro-1-methyl-5-o-fluorophenyl-2H-1,4-benzodiazepin-2-one
ClobazamThis compound1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Triazolam8-chloro-6-(2-chlorophenyl)-1-methyl-4H-1,2,4-triazolo[4,3-a] blogspot.comchemisgroup.usbenzodiazepine
Bretazenilt-butyl(s)-8-bromo-11,12,13,13a-tetrahydro-9-oxo-9H-imidazo[1,5-a]pyrrolo[2,1-c] blogspot.comchemisgroup.usbenzodiazepine-1-carboxylate
ZolpidemN,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]-pyridine-3-acetamide

Electronic and Steric Factors Influencing Molecular Interactions

The specific arrangement of atoms and electrons in the 7-Chloro-1-methyl-5-phenyl- structure dictates how it interacts with its biological targets. Theoretical studies, often employing Density Functional Theory (DFT), have been used to calculate the electronic structure of derivatives containing this scaffold. eurjchem.com These calculations reveal crucial parameters like proton affinity, energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and atomic charges. eurjchem.comresearchgate.net

Electronic Factors: The chlorine atom at position 7 is a key electronic feature. As an electron-withdrawing group, it influences the charge distribution across the entire molecule. mdpi.com This electronic pull is critical for the molecule's ability to properly orient itself within the binding pocket of the GABA-A receptor. researchgate.net Quantum chemical calculations have shown that the precise electronic properties, including dipole moment and polarizability, are significant for molecular recognition and binding affinity. researchgate.net

Steric Factors: The three-dimensional shape of the molecule is equally important. The 1-methyl group and the 5-phenyl ring are major steric determinants. The non-planar, boat-like conformation of the seven-membered diazepine ring and the rotational freedom of the 5-phenyl group allow the molecule to adopt a specific shape to fit into its receptor binding site. mdpi.com Computational models demonstrate that even minor changes to these groups can profoundly affect how the molecule docks with its target protein, thereby altering its biological efficacy. researchgate.net

A study using DFT and other computational methods analyzed 20 derivatives of 1,4-benzodiazepines to correlate their electronic structure with biological activity. The research found that parameters such as the proton affinity of the N1 nitrogen, total energy, and molecular volume showed a good correlation with the minimum effective dose, underscoring the importance of these fundamental properties. eurjchem.com

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For compounds based on the 7-Chloro-1-methyl-5-phenyl- scaffold, pharmacophore models have been instrumental in understanding their interaction with the benzodiazepine binding site on the GABA-A receptor. acs.orgacs.org

A widely accepted pharmacophore model for this class of compounds includes several key features:

A hydrogen bond donor site (H1): Essential for anchoring the molecule in the receptor. acs.org

Two lipophilic (hydrophobic) regions (L1, L2): These regions, often corresponding to the 7-chloro-phenyl and 5-phenyl rings, make favorable contact with nonpolar amino acid residues in the binding pocket. acs.org

A second hydrogen bond acceptor/donor site (A2/H2): Provides additional points of interaction. acs.org

A specific region of steric hindrance (S4, S5): Defines the spatial limits of the binding pocket. acs.org

This model, originally developed by Cook and co-workers and later refined, serves as a blueprint for lead optimization. acs.orgacs.org By understanding these required features, medicinal chemists can computationally design new molecules with potentially improved properties, such as higher affinity or greater selectivity for specific GABA-A receptor subtypes. researchgate.netfrontiersin.org For instance, the model can guide the addition of substituents to explore the lipophilic pockets more effectively or to introduce new hydrogen bonding interactions, with the goal of enhancing potency. acs.orgacs.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses, such as Comparative Molecular Similarity Indices Analysis (COMSIA), further refine these models by correlating the 3D steric and electrostatic fields of the molecules with their biological activity. meduniwien.ac.at

Enzyme-Substrate Interactions in Theoretical Metabolic Pathways

The duration of a drug's action is determined by how it is metabolized and cleared from the body. For compounds containing the 7-Chloro-1-methyl-5-phenyl- scaffold, the primary metabolic enzymes are the Cytochrome P450 (CYP) family, particularly CYP3A4 and CYP2C19. acs.orgnih.gov

Computational Prediction of Enzyme Binding Pockets

Predicting how a molecule will be metabolized is a key goal of computational toxicology and drug design. Structure-based approaches, such as molecular docking, are used to predict how these compounds fit into the active site of CYP enzymes. mdpi.comacs.orgnih.gov

The active site of a CYP enzyme is a large, flexible cavity containing a heme iron atom, which is the site of oxidation. mdpi.com Docking simulations place the substrate molecule within this pocket and predict the most likely binding orientation. nih.govnsf.gov The proximity of a specific atom on the substrate to the reactive heme iron is a strong indicator of it being a "site of metabolism" (SOM). acs.orgnih.gov

For a compound like Diazepam, which has the 7-Chloro-1-methyl-5-phenyl- core, docking studies predict that the N-methyl group and the C3 position of the diazepine ring are primary sites of oxidation. nih.gov This aligns with experimentally observed metabolites.

In silico docking experiments with human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor that regulates the expression of CYP enzymes, have also been performed. These studies show that diazepam and its metabolites can fit within the CAR ligand-binding domain, suggesting a mechanism for feedback regulation of its own metabolism. nih.gov

EnzymePredicted Substrate OrientationKey Interaction Points
CYP3A4 The diazepine ring or phenyl group orients towards the heme iron.Hydrophobic interactions within the large, flexible active site. nsf.gov
CYP2C19 The N-demethylation site is positioned near the heme iron.Specific residues in the narrower active site guide the orientation. acs.org
CAR (Receptor) The molecule fits within the ligand-binding cavity.Interactions with residues like Ile164, Leu206, and Leu242. nih.gov

These computational predictions are crucial for understanding potential drug-drug interactions and for designing new molecules with more favorable metabolic profiles. acs.orgnih.gov

Mechanistic Hypotheses for Biotransformation Reactions

The biotransformation of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one, commonly known as diazepam, is a complex process primarily occurring in the liver. The metabolism involves several key oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system, leading to the formation of active and inactive metabolites that are subsequently conjugated and excreted. drugbank.comfda.govslideshare.net The main biotransformation pathways are N-demethylation and C3-hydroxylation, with aromatic hydroxylation occurring to a lesser extent. slideshare.netnih.goviarc.fr

The primary enzymes responsible for the metabolism of diazepam are CYP3A4 and CYP2C19. drugbank.comfda.goveugenomic.comnih.gov The involvement of these enzymes introduces significant inter-individual variability in metabolic rates due to genetic polymorphisms, particularly in CYP2C19. nih.govnih.gov Other CYP isoforms, including CYP2B6, CYP2C9, and CYP3A5, also play a role in its metabolism. nih.govpharmgkb.org

The principal metabolic pathways for diazepam result in the formation of N-desmethyldiazepam, temazepam, and oxazepam. oup.com N-desmethyldiazepam is formed through N-demethylation, primarily by CYP2C19 and CYP3A4. drugbank.comfda.gov Temazepam is produced via C3-hydroxylation, a reaction mainly catalyzed by CYP3A4. drugbank.comfda.gov Both of these primary metabolites are pharmacologically active and undergo further biotransformation. N-desmethyldiazepam is subsequently hydroxylated at the C3 position by CYP3A4 to form oxazepam. pharmgkb.org Temazepam can also be converted to oxazepam through N-demethylation. pharmgkb.org Finally, oxazepam and temazepam are conjugated with glucuronic acid before being excreted in the urine. drugbank.compharmgkb.org

N-Demethylation

The N-demethylation of diazepam to its major active metabolite, N-desmethyldiazepam (nordiazepam), is a critical step in its metabolic cascade. fda.govnih.gov This reaction involves the removal of the methyl group from the N1 position of the benzodiazepine ring. The primary catalysts for this reaction are the cytochrome P450 enzymes CYP2C19 and CYP3A4. drugbank.comfda.govnih.gov Studies using human liver microsomes and cDNA-expressed P450 forms have confirmed the significant roles of these two enzymes. drugbank.com While both enzymes contribute, CYP2C19 exhibits a higher affinity for this reaction at lower substrate concentrations. drugbank.com Other isoforms like CYP2B6, CYP2C9, and CYP3A5 have also been shown to demethylate diazepam to a lesser extent. drugbank.com The mechanism is believed to involve the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate which then rearranges, leading to the cleavage of the C-N bond and the release of formaldehyde. libretexts.org

C3-Hydroxylation

Another major biotransformation pathway for diazepam is hydroxylation at the C3 position of the diazepine ring, which yields the active metabolite temazepam. slideshare.netnih.gov This reaction is predominantly mediated by CYP3A4. drugbank.comfda.gov The involvement of CYP3A5 has also been reported. drugbank.com The introduction of a hydroxyl group at this position is a key step that can be followed by glucuronide conjugation for excretion or further metabolism. slideshare.net In vitro studies with human liver microsomes have demonstrated that the formation of temazepam follows a sigmoidal kinetic profile, suggesting complex enzyme kinetics. nih.gov The presence of N-desmethyldiazepam has been observed to enhance the C3-hydroxylation of diazepam, indicating potential allosteric interactions within the active site of the metabolizing enzymes. nih.gov

Aromatic Hydroxylation

Aromatic hydroxylation of the 5-phenyl group of diazepam is a less prominent metabolic pathway compared to N-demethylation and C3-hydroxylation. iarc.frpharmaxchange.info This reaction leads to the formation of hydroxylated metabolites, primarily at the 4'-position of the phenyl ring. nih.gov The mechanism involves the formation of a reactive arene oxide intermediate by cytochrome P450 enzymes. pharmaxchange.info This epoxide can then rearrange to form the arenol (B1447636) product. pharmaxchange.info While this pathway is considered minor for diazepam, the resulting 4'-hydroxy-diazepam metabolite is generally considered inactive. nih.gov The electron-withdrawing nature of the chloro-substituent on the other aromatic ring makes the 5-phenyl ring more susceptible to this oxidative attack. pharmaxchange.info

Table 1: Key Enzymes and Metabolites in the Biotransformation of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one

Biotransformation ReactionPrimary Enzyme(s) InvolvedResulting Metabolite(s)
N-DemethylationCYP2C19, CYP3A4 drugbank.comfda.govN-desmethyldiazepam (Nordiazepam) nih.gov
C3-HydroxylationCYP3A4 drugbank.comfda.govTemazepam nih.gov
Aromatic HydroxylationCytochrome P450 enzymes pharmaxchange.info4'-hydroxy-diazepam nih.gov
Secondary Metabolism (Hydroxylation)CYP3A4 pharmgkb.orgOxazepam (from N-desmethyldiazepam) pharmgkb.org
Secondary Metabolism (Demethylation)CYP2C19, CYP3A4 pharmgkb.orgOxazepam (from Temazepam) pharmgkb.org

Analytical Research Methodologies for 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

Advanced Chromatographic Techniques in Research Applications

Chromatographic methods are central to the analytical workflow of Diazepam, providing powerful tools for separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and stability of Diazepam. Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for this purpose. rjptonline.org These methods are crucial for routine quality control analysis in both bulk drug and pharmaceutical dosage forms. rjptonline.org

The development and validation of HPLC methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure reliability and accuracy. rjptonline.orgmjcce.org.mk Key validation parameters include:

Selectivity/Specificity : The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. rjptonline.orgrjptonline.org Chromatograms of blank preparations should not show any interference with the Diazepam peak. rjptonline.org

Sensitivity : This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). For Diazepam, reported LOD and LOQ values can be as low as 1.54 µg/mL and 4.68 µg/mL, respectively. ijprs.com Another study reported an LOD of 0.603 µg/ml and an LOQ of 1.827 µg/ml. rjptonline.org A highly sensitive method using tandem mass spectrometry achieved a lower limit of quantitation (LLOQ) of 0.5 ng/mL in human plasma. nih.gov

Linearity : The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Linearity for Diazepam has been established in various concentration ranges, such as 2-12 µg/mL and 10-500 µg/mL. scispace.compharmacophorejournal.com

Precision : The closeness of agreement among a series of measurements. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements. scispace.com

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with percentage recoveries for Diazepam found to be in the range of 99.83-99.91%. pharmacophorejournal.com

Robustness : The capacity of a method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. rjptonline.org

Validation ParameterTypical Finding/Range for Diazepam AnalysisReference
Linearity Range2-12 µg/mL, 10-500 µg/mL scispace.compharmacophorejournal.com
LOD0.02 µg/mL - 1.54 µg/mL ijprs.comnih.gov
LOQ0.07 µg/mL - 4.68 µg/mL ijprs.comnih.gov
Accuracy (% Recovery)99.83-99.91% pharmacophorejournal.com

The choice of stationary and mobile phases is critical for achieving optimal separation.

Stationary Phase : C18 columns are predominantly used as the stationary phase for Diazepam analysis. rjptonline.orgnih.gov For instance, a BDS Hypersil C18 column (250x4.6 mm, 5µm) has been successfully employed. scispace.com

Mobile Phase : The mobile phase composition is optimized to achieve good resolution and symmetrical peak shapes. Common mobile phases are mixtures of a buffer and an organic solvent. Examples include:

A mixture of phosphate (B84403) buffer and acetonitrile (B52724) (40:60 v/v) with the pH adjusted to 3.0. scispace.comajpamc.com

Potassium dihydrogen phosphate buffer (0.05M) with o-phosphoric acid (pH 4.5) and methanol (B129727) (40:60 v/v). rjptonline.org

Methanol, water, and 0.1M sodium acetate (B1210297) (30:50:20 v/v/v) with the pH adjusted to 3.8. nih.gov

An eco-friendly method utilized a mixture of water and ethanol (B145695) (40:60 v/v). mjcce.org.mk

Stationary PhaseMobile Phase CompositionDetection WavelengthFlow RateReference
BDS Hypersil C18 (250x4.6 mm, 5µm)Phosphate buffer:Acetonitrile (40:60 v/v), pH 3.0222 nm1.0 mL/min scispace.comajpamc.com
C18 Hypersil BDS (25cm x 0.46 cm)Potassium dihydrogen phosphate buffer (0.05M):Methanol (40:60 v/v), pH 4.5248 nm1 mL/min rjptonline.org
Chromosil C18 (250×4.6 mm, 5μm)Methanol:Water:0.1M Sodium Acetate (30:50:20 v/v/v), pH 3.8243 nm1.0 mL/min nih.gov
Lichrosper® 100 RP-18 (250 mm × 4 mm, 5 µm)Water:Ethanol (40:60 v/v)254 nm1.0 mL/min mjcce.org.mk
Method Development and Validation Parameters (Selectivity, Sensitivity, Linearity, Precision, Accuracy, Specificity, LOD, LOQ)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile derivatives and impurities of Diazepam. nih.gov It is considered a reference method for the detection of benzodiazepines due to its high sensitivity and specificity. nih.gov Sample preparation for GC-MS analysis can be extensive and may involve derivatization to increase the volatility and thermal stability of the compounds. mdpi.com For instance, silylation is a common derivatization technique used for benzodiazepines. mdpi.com GC-MS methods have been developed for the detection of Diazepam and its major metabolites, Nordazepam and Oxazepam, in various biological matrices. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has emerged as a promising technique for the analysis of chiral compounds. nih.gov The conformational enantiomers of Diazepam, which interconvert at room temperature, can be separated at low temperatures using HPLC on a chiral stationary phase. researchgate.net SFC, particularly when coupled with tandem mass spectrometry (SFC-MS/MS), offers a rapid and selective method for the analysis of chiral drugs. nih.gov The use of CO2-based mobile phases in SFC makes it a "greener" alternative to traditional HPLC. d-nb.info Chiral separations are important as different enantiomers of a drug can exhibit different pharmacological activities.

Mass Spectrometry for Identification of Theoretical Metabolites and Degradants

Mass spectrometry (MS), especially when coupled with a chromatographic technique like LC or GC, is an indispensable tool for the structural elucidation of unknown compounds, such as metabolites and degradation products. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is frequently used to identify and quantify Diazepam and its metabolites in various biological samples. researchgate.net The technique provides high sensitivity and specificity, allowing for the detection of low concentrations of analytes. nih.gov For example, an LC-MS/MS method was developed to determine Diazepam and its five major metabolites. nih.gov

Photodegradation studies of Diazepam have led to the identification of several photoproducts, including benzophenones and acridinones, using liquid chromatography-multistage mass spectrometry (LC-MSn). acs.org The identification of these degradants is crucial for understanding the stability of the drug under various environmental conditions. jocpr.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds like diazepam. It involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information.

In the analysis of diazepam, liquid chromatography is often coupled with MS/MS (LC-MS/MS). gmi.tiroldiva-portal.org The compound is first ionized, commonly forming a protonated molecule [M+H]⁺ in the positive ion mode. mdpi.com This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. For instance, studies have shown that the fragmentation of diazepam and its metabolites can be systematically analyzed to identify key structural motifs. longdom.orgnih.gov This process allows researchers to confirm the identity of the compound and to elucidate the structures of its metabolites or degradation products. gmi.tirollongdom.org

Key MS/MS Parameters for Diazepam Analysis
ParameterDescriptionTypical Value/Condition
Ionization ModeMethod used to generate ions from the analyte.Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)The mass-to-charge ratio of the intact molecule selected for fragmentation.285.0789 [M+H]⁺
Collision EnergyThe energy applied to induce fragmentation of the precursor ion.Variable, optimized for specific product ions.
Product Ions (m/z)The mass-to-charge ratios of the fragments produced from the precursor ion.Characteristic ions for diazepam structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one by providing a highly accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Techniques such as liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and Orbitrap-based mass analyzers are frequently employed. longdom.orgthermoscientific.com These instruments can achieve mass accuracies of less than 5 parts per million (ppm), significantly enhancing the confidence in compound identification. longdom.org For example, the accurate mass of the protonated diazepam molecule ([M+H]⁺) has been determined to be 285.0789. thermofisher.com This level of accuracy is crucial in complex matrices where isobaric interferences (other compounds with the same nominal mass) are common. thermoscientific.com HRMS is also vital for identifying unknown metabolites or degradation products by providing their precise elemental formulas. diva-portal.orglongdom.org

HRMS Data for Diazepam
ParameterValueReference
Molecular FormulaC₁₆H₁₃ClN₂O thermofisher.com
Monoisotopic Mass284.0716 DaCalculated
Accurate Mass [M+H]⁺285.0789 Da thermofisher.com
Mass Accuracy< 5 ppm longdom.org

Spectroscopic Quantification Methods in Research Matrices

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used, simple, and cost-effective method for the quantitative determination of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one in various samples, including pharmaceutical formulations. arcjournals.orgijpsonline.com The method is based on the principle that the compound absorbs light in the UV-Vis region of the electromagnetic spectrum.

The analysis involves measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). For diazepam, the λmax is typically observed around 231 nm, 245.5 nm, or 266.5 nm, depending on the solvent used. arcjournals.orgijpsonline.com A calibration curve is constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations. This relationship, governed by the Beer-Lambert law, is generally linear over a specific concentration range. arcjournals.orgijpsonline.com This method has been validated according to ICH guidelines and has shown good linearity, accuracy, and precision. arcjournals.orgijpsonline.com

UV-Vis Spectroscopic Parameters for Diazepam Quantification
ParameterValueSolventReference
λmax266.5 nmMethanol arcjournals.org
Linearity Range2-20 µg/mLMethanol arcjournals.org
Correlation Coefficient (r²)0.999Methanol arcjournals.org
λmax231 nmMethanol:Distilled Water (1:1) ijpsonline.comijpsonline.com
Linearity Range3.096-15.480 µg/mLMethanol:Distilled Water (1:1) ijpsonline.comijpsonline.com
LOD0.159 µg/mLMethanol:Distilled Water (1:1) ijpsonline.comijpsonline.com
LOQ0.482 µg/mLMethanol:Distilled Water (1:1) ijpsonline.comijpsonline.com

Fluorescence Spectroscopy for Detection in Biological Systems (In Vitro)

Fluorescence spectroscopy offers a highly sensitive and selective method for the detection of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, particularly in biological matrices. nih.govnih.gov This technique is based on the principle that the molecule, after absorbing light, emits light at a longer wavelength.

For in vitro studies, this method can be used to investigate interactions with biological macromolecules, such as human serum albumin (HSA). jlu.edu.cn The intrinsic fluorescence of proteins like HSA can be quenched upon binding with diazepam, and this change in fluorescence intensity can be used to determine binding constants and understand the mechanism of interaction. jlu.edu.cn In some applications, the compound is first hydrolyzed to its corresponding benzophenone (B1666685), which is then converted to a highly fluorescent derivative, allowing for detection at very low concentrations. nih.gov Fluorimetric methods have been developed with low detection limits, making them suitable for analysis in biological fluids. nih.govannexpublishers.com

Fluorescence Spectroscopy Data for Diazepam
ParameterValueMatrix/MethodReference
Linearity Range0.03-0.34 µg/mLMethanolic potassium hydroxide nih.gov
Detection Limit7.13 ng/mLMethanolic potassium hydroxide nih.gov
Linearity Range0.010-0.125 mg/mLHydrolysis in ethanolic/methanolic medium annexpublishers.com
Detection Limit0.005 mg/mLHydrolysis in ethanolic/methanolic medium annexpublishers.com

Electrophoretic Separations for Complex Mixture Analysis

Capillary Electrophoresis (CE) for Compound Resolution

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one in complex mixtures. mdpi.comresearchgate.net CE separates compounds based on their differential migration in an electric field within a narrow capillary. This technique offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. spiedigitallibrary.org

Various modes of CE, including capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MECC), have been successfully applied to the separation of diazepam from other benzodiazepines and drugs in matrices like human blood and serum. mdpi.com The separation is influenced by factors such as the pH and composition of the background electrolyte, applied voltage, and capillary temperature. For instance, studies have demonstrated the separation of diazepam and other benzodiazepines using a phosphate buffer at low pH. mdpi.com Coupling CE with mass spectrometry (CE-MS) further enhances its analytical power by providing both separation and structural identification capabilities. researchgate.net

Capillary Electrophoresis Conditions for Diazepam Separation
CE ModeBackground ElectrolyteApplied VoltageDetectionReference
CZE150 mM phosphate (pH 2.4) with 20% MeOHNot specifiedUV (200 and 210 nm) mdpi.com
CE100 mM formic acid and ACN+30 kVMass Spectrometry mdpi.com
CE20 mmol L⁻¹ sodium tetraborate (B1243019) and 20 mmol L⁻¹ SDS, pH 9.2320 kVUV researchgate.net

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a hybrid separation technique that combines the principles of capillary electrophoresis and chromatography. core.ac.uk Its utility is particularly evident in the analysis of neutral compounds or mixtures containing both neutral and charged solutes. core.ac.ukscispace.com The fundamental principle of MEKC involves the addition of a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. scispace.commdpi.com These micelles form a pseudo-stationary phase, and separation is achieved based on the differential partitioning of analytes between the aqueous mobile phase and the micellar phase. core.ac.uk This characteristic makes MEKC a powerful tool for the analysis of various pharmaceutical compounds, including the 1,4-benzodiazepine (B1214927) class of drugs.

For the analysis of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and related benzodiazepines, MEKC has been established as a reliable and efficient method. nih.govresearchgate.net Researchers have developed various MEKC methods to separate and quantify this compound, often simultaneously with its metabolites or other benzodiazepines in different matrices. nih.govscielo.org.mx The technique's adaptability allows for the optimization of separation conditions by modifying the composition of the running buffer, such as the type and concentration of the surfactant, the pH, and the addition of organic modifiers. researchgate.net

Several studies have detailed specific conditions for the successful separation of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one. A common surfactant used is sodium dodecyl sulfate (B86663) (SDS). researchgate.netscielo.org.mx The optimization of the buffer system, including the concentration of a borate (B1201080) or phosphate buffer and the pH, is crucial for achieving high-resolution separation. nih.govresearchgate.net Furthermore, the addition of organic solvents like methanol or acetonitrile to the buffer has been shown to be effective in modifying the separation selectivity and reducing analysis time. nih.govresearchgate.net

The table below summarizes various MEKC methods employed for the analysis of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and other benzodiazepines.

Table 1: MEKC Methods for the Analysis of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and Related Compounds

Analytes Buffer System Organic Modifier Applied Voltage Detection Source
Diazepam, Nitrazepam, Clonazepam, Clobazam, and their desmethyl metabolites Borate buffer (pH 9.5), 18 mM SDS 14% Acetonitrile Not Specified Not Specified nih.gov
Alprazolam, Bromazepam, Chlordiazepoxide, Diazepam, Flunitrazepam, Medazepam, Oxazepam, Nitrazepam 25 mM Sodium tetraborate (pH 9.3), 50 mM SDS 12% Methanol +25 kV UV core.ac.uk
Diazepam, Flunitrazepam, Midazolam, Clonazepam, Bromazepam, Temazepam, Oxazepam, Lorazepam 25 mM Phosphate/borate (pH 9.3), 75 mM SDS Not Specified Not Specified UV core.ac.uk

A detailed study focused on the simultaneous separation of eight 1,4-benzodiazepines, including 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, optimized the analytical conditions for MEKC. researchgate.net The investigation highlighted the effect of methanol concentration in the running buffer on the migration times of the analytes. The use of a running buffer composed of 25 mM sodium tetraborate, 50 mM SDS (pH 9.5), and at least 12% methanol was found to be effective. researchgate.net The separation was achieved using a fused-silica capillary with an applied voltage of +25 kV. researchgate.net

The analytical parameters from this optimized separation are presented below, demonstrating the method's efficiency.

Table 2: Analytical Parameters for the MEKC Separation of Eight Benzodiazepines

Compound Migration Time (min) Resolution (Rs) Efficiency (plates/m) Source
Bromazepam 10.32 - 185,430 researchgate.net
Nitrazepam 10.98 2.11 210,500 researchgate.net
Flunitrazepam 11.45 1.65 235,400 researchgate.net
Chlordiazepoxide 12.11 2.05 255,100 researchgate.net
Alprazolam 13.43 3.12 260,700 researchgate.net
Oxazepam 14.21 1.98 278,400 researchgate.net
7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one 15.65 3.15 295,300 researchgate.net
Medazepam 17.87 4.21 310,800 researchgate.net

Conditions: Capillary 64.5 cm × 50 μm I.D., Buffer: 25 mM borate, 50 mM SDS, in 12% methanol–water, pH: 9.5, Voltage +25 kV, Detection: UV absorption at 214 nm. researchgate.net

Advanced approaches, such as combining MEKC with preconcentration techniques like field-amplified sample stacking (FASS), have also been investigated to enhance the sensitivity for quantifying benzodiazepines in biological samples such as urine. oup.com This demonstrates the ongoing development and refinement of MEKC methods for complex analytical challenges.

Chemical Reactivity and Degradation Pathways of 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

Hydrolytic Stability and Degradation Mechanisms

Hydrolysis is a major degradation pathway for Diazepam. jocpr.com The compound's stability in aqueous solutions is significantly dependent on the pH of the medium.

The rate of hydrolysis of Diazepam is heavily influenced by pH. It is particularly labile in neutral and alkaline hydrolytic conditions. jocpr.comresearchgate.net Conversely, it is relatively stable in aqueous solutions with a pH ranging from 4 to 8, exhibiting maximum stability at approximately pH 5. jocpr.com Studies quantifying the hydrolysis kinetics from pH 1 to 11 have shown that both acid and base catalysis can occur. nih.gov In environmental pH ranges (pH 4-9), Diazepam is considered hydrolytically stable, with one study reporting less than 10% hydrolysis. mdpi.com However, degradation is observed in both acidic and alkaline environments outside this stable range. oup.com

pH ConditionRelative Stability/LabilityKey FindingsReference
Acidic (pH < 4)LabileDegradation occurs; acid catalysis demonstrated. nih.govoup.com
Neutral (pH ≈ 7)Particularly LabileSignificant degradation occurs through hydrolysis. jocpr.comresearchgate.net
Alkaline (pH > 8)Particularly LabileSignificant degradation occurs; base catalysis demonstrated. jocpr.comnih.gov
Optimal (pH 4-8)Relatively StableMaximum stability observed around pH 5. jocpr.com

The hydrolysis of Diazepam leads to the cleavage of the seven-membered diazepine (B8756704) ring. The primary and most frequently reported degradation product is 2-methylamino-5-chlorobenzophenone (MACB). jocpr.comresearchgate.netnih.gov The formation of MACB has been shown to correlate with the discoloration of Diazepam solutions over time. nih.gov

Under acidic conditions, hydrolysis can yield different products. The hydrolytic cleavage of the benzodiazepinone ring has been shown to produce 2-(N-methylamino)-5-chlorobenzophenone and glycine (B1666218). nih.gov Further investigation into acidic degradation in a methanolic aqueous solution revealed the formation of several unexpected products, including substituted 2-amino-3,5-dichlorobenzophenones and 2,4-dichloroacridinones, indicating complex reaction mechanisms. nih.gov Thin-layer chromatography has also identified an intermediate resulting from the breakage of the azomethine linkage. nih.gov

Product NameCondition of FormationReference
2-methylamino-5-chlorobenzophenone (MACB)General Hydrolysis jocpr.comresearchgate.netnih.gov
GlycineAcidic Hydrolysis nih.gov
Substituted 2-amino-3,5-dichlorobenzophenonesAcidic Hydrolysis nih.gov
2,4-dichloroacridinonesAcidic Hydrolysis nih.gov

Influence of pH on Hydrolysis Kinetics

Photochemical Degradation Studies

In addition to hydrolysis, Diazepam is susceptible to photochemical degradation. jocpr.comresearchgate.net Direct and indirect photolysis are considered significant removal processes for Diazepam in the photic zone of aqueous environments. mdpi.com

The rate of photodegradation is dependent on the light source. Studies using UV-A radiation, simulated solar radiation, and xenon lamps have all demonstrated the breakdown of the Diazepam molecule. mdpi.comlongdom.org While considered relatively stable to photolysis alone with a reported half-life of 25 hours, the degradation is significantly accelerated in the presence of a photocatalyst like titanium dioxide (TiO2). mdpi.com With a TiO2 catalyst under UV-A and simulated solar radiation, the half-life was reduced to a range of 1.61–2.56 hours. mdpi.com Advanced oxidation processes combining UV or simulated sunlight with chlorine also markedly increase the degradation rate. nih.gov

Photochemical degradation of Diazepam results in a variety of products arising from different reactions such as N-demethylation, hydroxylation, ring cleavage, and rearrangement. mdpi.comnih.gov

Five primary degradation products were identified via mass spectrometry during photocatalytic experiments, with mass-to-charge ratios (m/z) of 267, 273, 301, 271, and 303. mdpi.com The products with m/z 271 and m/z 301 were identified as the known metabolites Nordiazepam and Temazepam, respectively. mdpi.com The product with m/z 303 corresponds to another metabolite, Oxazepam. mdpi.com

Other identified photodegradation pathways include:

Photoaddition: Addition of a water molecule to the 1,4-diazepine ring system. nih.gov

Photolysis of N-CH3 bond: Cleavage of the bond between the nitrogen atom and the methyl group. nih.gov

Isomerization: Rearrangement of the benzodiazepine (B76468) skeleton into a dihydroquinazoline (B8668462) structure. nih.gov

Ring Opening and Rearrangement: Cleavage of the diazepine ring followed by rearrangement, leading to products like [4-chloro-2-(phenyl carbonoimidoyl) phenyl] methylcarbamic acid. longdom.org

Formation of Benzophenone (B1666685) Derivatives: Cleavage can result in products like 5-chloro-2-(methylamino)benzophenone (B138054). mdpi.com

Product m/z or NameProposed Structure/IdentityFormation PathwayReference
m/z 271NordiazepamN-demethylation mdpi.com
m/z 301TemazepamC-hydroxylation of heterocyclic ring mdpi.com
m/z 303OxazepamDemethylation and hydroxylation mdpi.com
m/z 273(6-chloro-4-phenyl-1,2-dihydroquinazolin-2-yl)methanolIsomerization/Rearrangement longdom.org
m/z 289[4-chloro-2-(phenyl carbonoimidoyl) phenyl] methylcarbamic acidRing Opening and Rearrangement longdom.org
-5-chloro-2-(methylamino)benzophenoneRing Cleavage mdpi.com

Effects of Light Wavelength and Intensity

Oxidative Transformation Pathways

While some studies suggest Diazepam is stable under general oxidative stress, jocpr.comresearchgate.net its transformation via oxidative pathways is well-documented, particularly in metabolic processes and advanced oxidation treatments. In the liver, Diazepam undergoes oxidative metabolism through demethylation and hydroxylation, mediated by cytochrome P450 enzymes, to form active metabolites like Desmethyldiazepam, Temazepam, and Oxazepam. wikipedia.orgdrugbank.com

Advanced oxidation processes (AOPs), such as UV/chlorine and simulated sunlight/chlorine treatments, significantly enhance the degradation of Diazepam in aqueous solutions. nih.govresearchgate.net These processes generate highly reactive species, including hydroxyl radicals (HO•) and reactive chlorine species (RCS), which attack the Diazepam molecule. nih.govresearchgate.net In a UV/chlorine process, hydroxyl radicals were found to be the main contributor to degradation (62.1%), followed by reactive chlorine species (12.3%) and direct UV photolysis (11.9%). nih.gov

A total of 70 transformation products were detected in UV/chlorine and sunlight/chlorine treatments, indicating multiple degradation routes. nih.gov The proposed transformation pathways include:

Hydroxylation

Chlorination

Hydrolyzation

N-demethylation

Loss of the phenyl group

Benzodiazepine ring rearrangement and contraction nih.gov

Peroxide-Induced Degradation Mechanisms

The degradation of 7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one can be induced by peroxides, such as hydrogen peroxide (H₂O₂). The presence of H₂O₂ can lead to the formation of hydroxyl radicals (•OH), which are highly reactive species that can attack the diazepam molecule. nih.govmdpi.com Studies have shown that the degradation rate increases with higher concentrations of H₂O₂. mdpi.com The degradation process often involves oxidation, and one of the main degradation products identified is this compound1,3-dihydro-2H-1,4-benzodiazepine-2,3-dione. researchgate.net This indicates that the primary site of attack is the C-3 position of the diazepine ring. researchgate.net Advanced oxidation processes that utilize H₂O₂, such as UV/H₂O₂, have been shown to significantly enhance the degradation of this compound. nih.govmdpi.com

Role of Transition Metals in Oxidation

Transition metals can play a significant role in the oxidation of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one. These metals can act as catalysts in oxidation reactions, often through the formation of coordination complexes. For instance, metal complexes of diazepam with transition metals such as manganese (Mn), copper (Cu), zinc (Zn), and cobalt (Co) have been synthesized and studied. Infrared spectra of these complexes suggest that the metal ions coordinate with the nitrogen atoms at positions 1 and 4 of the diazepine ring. Furthermore, the Fenton reagent, which consists of a mixture of hydrogen peroxide and an iron catalyst, is effective in promoting the degradation of diazepam through the generation of hydroxyl radicals. mdpi.com The presence of transition metals can also influence the formation of metallacycles, which are organometallic compounds where a metal is part of a ring structure. mdpi.comresearchgate.net

Thermal Decomposition Characteristics

The thermal stability of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one has been investigated through various analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) has been used to study the thermal decomposition of this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one. TGA results indicate that the compound is relatively stable to thermal stress, with significant decomposition occurring at elevated temperatures. jocpr.comresearchgate.net One study showed that the compound decomposes in several steps within the temperature range of 80–400 °C. researchgate.net The activation energy for the decomposition process of metal complexes of diazepam has been reported to be in the range of 4-14 kcal/mol.

Identification of Pyrolysis Products

When subjected to high temperatures, this compound1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes pyrolysis, leading to the formation of various decomposition products. Upon heating to decomposition, it emits toxic fumes containing chlorine and nitrogen oxides. nih.gov Mass spectrometry studies have helped in identifying the fragmentation patterns and pyrolysis products. researchgate.net The initial thermal ruptures are reported to be similar to the fragmentation observed in mass spectrometry. researchgate.net

Interaction with Chemical Reagents and Reaction Mechanisms

This compound1,3-dihydro-2H-1,4-benzodiazepin-2-one can interact with various chemical reagents, leading to different reaction products and pathways.

The compound is susceptible to hydrolysis, particularly under neutral and alkaline conditions. jocpr.com The C3 position of the 1,4-benzodiazepine (B1214927) structure is a primary site of attack, which can lead to the cleavage of the C(3)-N(4) bond and contraction of the diazepine ring. researchgate.net

Interaction with chlorine can lead to the formation of several transformation products through pathways such as hydroxylation, chlorination, and N-demethylation. nih.gov One of the main products of chlorination is this compound1,3-dihydro-2H-1,4-benzodiazepin-2,3-dione. researchgate.net

The compound can also undergo reactions such as N-demethylation, where the methyl group at the N-1 position is removed, forming 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (nordazepam). ethz.ch Other reactions include hydroxylation and rearrangement of the benzodiazepine ring. nih.gov

Advanced Pre Clinical Research Applications of 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One

In Vitro Receptor Binding Assays for Mechanistic Understanding

In vitro receptor binding assays are fundamental in pharmacology for characterizing the interaction of a compound with its receptor target. These assays, using isolated receptors or membrane preparations, allow for a detailed analysis of binding affinity and specificity.

Radioligand Binding Methodologies

Radioligand binding assays are a crucial technique for studying drug-receptor interactions. This method involves using a radioactively labeled compound (a radioligand) that binds to a specific receptor. By measuring the radioactivity, researchers can quantify the binding of the ligand to the receptor.

In the study of Diazepam, tritiated ([³H]) ligands such as [³H]Diazepam and [³H]flunitrazepam are commonly employed. nih.govbrieflands.com For instance, studies utilize washed membrane fragments from mammalian central nervous tissue, such as the rat brain cortex or cerebellum, which are rich in GABA-A receptors. jneurosci.orgmdpi.com The tissue is homogenized and washed to create a preparation of membrane fragments. jneurosci.org These membranes are then incubated with the radioligand at specific concentrations and temperatures (e.g., 4°C or 30°C) for a set period to reach binding equilibrium. brieflands.commdpi.com

To differentiate between total binding and non-specific binding, a parallel experiment is conducted in the presence of a high concentration of an unlabeled competing drug, such as 100 μM Diazepam. brieflands.com The difference between total and non-specific binding yields the specific binding of the radioligand to the receptors. brieflands.com Through saturation experiments, where the concentration of the radioligand is varied, key binding parameters like the maximum binding capacity (Bmax) and the dissociation constant (Kd) can be determined. brieflands.com For example, a study using [³H]-flumazenil as the radioligand with rat cortical membranes determined a Bmax of 0.638 ± 0.099 pmol/mg and a Kd of 1.35 ± 0.316 nM. brieflands.com

Competition Binding Experiments

Competition binding experiments are used to determine the affinity of an unlabeled compound for a receptor by measuring its ability to displace a labeled ligand from the receptor. These assays are critical for understanding how different compounds interact with the same binding site.

In the context of Diazepam, these experiments have been instrumental in characterizing its interaction with both central benzodiazepine (B76468) receptors (on neuronal membranes) and peripheral-type benzodiazepine receptors (now known as the translocator protein, TSPO, found on non-neuronal elements like glial cells). nih.govjneurosci.org For example, the centrally active benzodiazepine, Clonazepam, effectively displaces [³H]Diazepam from neuronal sites, while the peripherally active ligand Ro5-4864 displaces it from non-neuronal sites. nih.govjneurosci.org

These studies have revealed that Diazepam can displace various radioligands from the GABA-A receptor complex. In competition with [³H]PK11195 and [³H]RO5-4864 for binding to TSPO in human brain tissue, Diazepam showed high affinity with Ki values in the nanomolar range. nih.gov Similarly, in assays using rat cortical membranes and [³H]-flumazenil, Diazepam exhibited a high affinity, with a reported Ki of 1.53 nM. brieflands.com

Recent research using cryo-electron microscopy has revealed that Diazepam can also bind to etomidate (B1671615) binding sites within the transmembrane domain of the GABA-A receptor. nih.gov Functional assays confirmed this, showing that at micromolar concentrations, Diazepam can inhibit etomidate-activated currents, acting as a competitive antagonist at this site. nih.govresearchgate.net A Schild analysis yielded a dissociation constant (KB) for Diazepam of approximately 18-20 μM at this site. nih.govresearchgate.net

Table 1: Diazepam Receptor Binding Affinities (Ki)

Radioligand Receptor/Tissue Ki Value
[³H]PK11195 / [³H]RO5-4864 TSPO (Human Brain) Nanomolar (nM) range nih.gov
[³H]-flumazenil GABA-A Receptor (Rat Cortex) 1.53 nM brieflands.com

Enzyme Inhibition Kinetics and Mechanism of Action Studies

Understanding how a compound interacts with metabolic enzymes is crucial for pre-clinical research. In vitro enzyme inhibition studies provide data on the potential for drug-drug interactions and help to elucidate metabolic pathways.

Investigating Metabolic Enzyme Interactions (In Vitro)

Diazepam is primarily metabolized in the liver by the cytochrome P450 (CYP) family of enzymes. frontiersin.orgdrugbank.com Specifically, CYP3A4 and CYP2C19 are the major enzymes responsible for its biotransformation into its main active metabolites, nordiazepam and temazepam. frontiersin.orgdrugbank.comcancer-druginteractions.org In vitro studies using human liver microsomes (HLMs) or recombinant human CYP enzymes are the standard for investigating these interactions. nih.govscienceopen.com These experiments typically involve incubating the compound with microsomes in the presence of a specific probe substrate for a particular CYP isozyme and measuring the formation of the metabolite. academicjournals.org Any reduction in metabolite formation indicates inhibition.

Studies have shown that Diazepam itself can act as an inhibitor of certain CYP enzymes. For example, in vitro studies have reported that Diazepam can inhibit CYP2E1 at micromolar concentrations. pharmgkb.org Furthermore, complex interactions have been observed with CYP3A4, where Diazepam can exhibit non-Michaelis-Menten kinetics, and its metabolism can be activated by other CYP3A4 substrates like testosterone (B1683101), while Diazepam itself can inhibit testosterone metabolism. nih.gov

Inhibition Constants (Ki) and IC50 Determination

To quantify the inhibitory potential of a compound, two key parameters are determined: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. The Ki is a more specific measure of the binding affinity of the inhibitor to the enzyme.

In vitro studies have determined IC50 and Ki values for the interaction of Diazepam and its metabolites with various enzymes. For instance, the primary metabolite of Diazepam, 4'-hydroxydiazepam, was found to inhibit the metabolism of its parent compound with a Ki value of 28 ± 6 µM in microsomal studies. nih.gov Another study investigating the effect of dimethyl sulfoxide (B87167) (DMSO) on Diazepam metabolism by recombinant CYP3A4 found that DMSO acted as a competitive or mixed-type inhibitor, with Ki values of 6 mM for nordiazepam formation and 24 mM for temazepam formation. nih.gov

While direct Ki values for Diazepam as an inhibitor of major CYP enzymes are not consistently reported in the provided context, IC50 values have been determined in various systems. For example, in a study using hepatocytes and microsomes, IC50 values for Diazepam (in the context of end-product inhibition) were observed to be 83 µM (salicylamide-treated hepatocytes), 110 µM (control hepatocytes), and 97 µM (microsomes). nih.gov Another study focusing on the competitive antagonism of etomidate action found that Diazepam inhibited etomidate-activated GABA-A receptor currents with an IC50 of 9.6 μM. nih.gov

Table 2: In Vitro Inhibition Data for Diazepam and Related Compounds

Inhibitor Enzyme/Target Substrate System Inhibition Value
4'-Hydroxydiazepam CYP Enzymes Diazepam Microsomes Ki: 28 ± 6 µM nih.gov
Diazepam GABA-A Receptor Etomidate Oocyte-expressed α₁β₃γ₂L IC50: 9.6 µM nih.govresearchgate.net
DMSO CYP3A4 Diazepam Recombinant CYP3A4 Ki: 6 mM (Nordiazepam formation) nih.gov

Cell-Based Assays for Molecular Target Validation (Non-Human Cell Lines)

Cell-based assays provide a more physiologically relevant system than isolated receptors or enzymes for validating the molecular targets of a compound. These assays use living cells, often non-human cell lines engineered to express a specific target, to measure the functional consequences of compound binding.

For Diazepam, non-human cell lines like Human Embryonic Kidney 293 (HEK293) cells are frequently used. moleculardevices.comresearchgate.net These cells can be transiently or stably transfected to express specific subunits of the GABA-A receptor, such as the α1, β3, and γ2 subunits, which are crucial for Diazepam's action. moleculardevices.comresearchgate.net The functional activity of Diazepam is then assessed using techniques like patch-clamp electrophysiology or fluorescence-based assays. moleculardevices.complos.org

For example, in HEK293 cells expressing α1β3γ2 GABA-A receptors, the application of Diazepam potentiates the chloride current induced by GABA. moleculardevices.comresearchgate.net This potentiation can be quantified by measuring the increase in current amplitude or the leftward shift in the GABA dose-response curve. nih.govplos.org One study using a yellow fluorescent protein (YFP)-based assay in Chinese Hamster Ovary (CHO-K1) cells showed that Diazepam caused a 1.7-fold shift in the GABA EC50, demonstrating its positive allosteric modulatory effect. plos.org

These cell-based systems are also invaluable for studying the specificity of Diazepam and for dissecting the roles of different GABA-A receptor subunits. By expressing different combinations of subunits, researchers can determine which are necessary for the observed pharmacological effects. researchgate.net Furthermore, these assays have been used to investigate downstream cellular events, such as receptor trafficking. For instance, studies in cultured cortical neurons have shown that sustained exposure to Diazepam can lead to enhanced ubiquitination of the γ2 subunit and increased targeting of surface GABA-A receptors to lysosomes. frontiersin.org Other studies have used non-human cell lines like BV-2 microglia and C6 glioma cells to investigate Diazepam's effects on TSPO expression and subsequent neurosteroid synthesis. gabarx.com

Reporter Gene Assays for Transcriptional Regulation

Reporter gene assays are a fundamental tool in molecular biology for studying the regulation of gene expression. In these assays, the regulatory region of a gene of interest is fused to a gene encoding a readily measurable protein, such as luciferase or green fluorescent protein. The activity of this reporter protein serves as an indirect measure of the transcriptional activity of the regulatory region.

Small molecule ligands can be investigated for their ability to modulate transcription factors, including nuclear receptors like the constitutive androstane (B1237026) receptor (CAR, NR1I3). acs.org For instance, cellular luciferase reporter assays are used to screen compounds for agonist or antagonist activity towards such receptors. acs.org The CAR ligand-binding domain is noted for its hydrophobic and flexible character, accommodating lipophilic compounds. acs.org A compound like 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one, as a lipophilic small molecule, represents a class of structures that can be assessed using these assays to determine any potential influence on the transcriptional regulation of genes governed by specific nuclear receptors.

High-Throughput Screening of Analog Libraries

The 1,4-benzodiazepin-2-one core is a privileged scaffold used to generate large libraries of chemical analogs for high-throughput screening (HTS). HTS allows for the rapid assessment of thousands of compounds for their ability to modulate a specific biological target. This approach is critical for discovering novel lead compounds in drug development.

A key example involves the synthesis and screening of novel benzodiazepinone derivatives to identify modulators of the Na+/Ca2+ exchanger (NCX) isoforms, which are vital for maintaining cellular calcium homeostasis. acs.org In one such study, a library of derivatives was created by modifying the benzodiazepinone nucleus with various five- or six-membered cyclic amines attached via different chemical spacers. acs.org These analogs were then subjected to HTS to evaluate their effects on NCX1 and NCX3 activity, revealing critical structure-activity relationships (SAR). acs.org

Development of Research Probes and Tool Compounds

The adaptable chemistry of the benzodiazepinone scaffold allows for its derivatization into sophisticated research probes. These tool compounds are designed to visualize, isolate, and identify biological targets and pathways with high precision.

Fluorescent probes are indispensable tools for visualizing molecular processes in living cells through microscopy. By chemically attaching a fluorescent molecule (fluorophore) to a ligand, the distribution and dynamics of its biological target can be studied. While derivatives of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one are prime candidates for such modification, related benzodiazepine structures have been successfully converted into fluorescent probes.

For example, research has demonstrated the synthesis of a family of fluorescent 1,5-benzodiazepin-2-one (B1260877) borate (B1201080) complexes. researchgate.net These derivatives were shown to be emissive in both solution and solid-state, with fluorescence maxima spanning a wide range of the visible spectrum. A key finding was that the amide moiety of the benzodiazepinone framework could be functionalized, providing a chemical handle for subsequent modifications, such as attachment to biomolecules. researchgate.net

Affinity probes are powerful tools used to identify the specific protein targets of a bioactive compound. This is often achieved by modifying the compound with a reactive group for covalent cross-linking (e.g., photoaffinity labeling) or a tag for purification (e.g., biotin). A derivative of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one could be synthesized as an affinity probe to "fish" for its binding partners in a cellular lysate.

This approach is highly relevant for elucidating the components of receptor complexes. For instance, this compound is a known ligand for the peripheral-type benzodiazepine receptor (PBR), now identified as the translocator protein (TSPO). pharmgkb.org The PBR/TSPO exists in a complex with other mitochondrial proteins, including the voltage-dependent anion channel (VDAC) and the adenine (B156593) nucleotide transporter (ANT). pharmgkb.org An affinity probe based on the 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one structure could be used in preclinical proteomics experiments to isolate and confirm these and other potential interacting proteins within the mitochondrial membrane.

Fluorescently Tagged Derivatives for Imaging Studies

Role in Mechanistic Toxicology Studies (In Vitro Models, Molecular Level)

At the molecular level, understanding how a chemical compound induces toxicity involves studying its interactions with specific cellular pathways. In vitro models, such as cultured cell lines, provide a controlled environment to dissect these mechanisms.

7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and its analogs are used to study cellular stress, largely through their interaction with the translocator protein (TSPO/PBR), which is located primarily in the outer mitochondrial membrane. pharmgkb.org The mitochondrion is a central hub for cellular stress responses, including apoptosis and oxidative stress. By using this compound as a molecular probe in in vitro systems, researchers can investigate its influence on mitochondrial-dependent pathways. Putative functions linked to the modulation of TSPO/PBR by its ligands include the regulation of apoptosis, cell proliferation, and the mitochondrial membrane potential, all of which are critical components of the cellular stress response. pharmgkb.org

Genotoxicity Studies in Model Systems

The genotoxic potential of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one has been evaluated in a variety of pre-clinical model systems, both in vitro and in vivo. The findings from these studies are diverse, with some assays indicating genotoxic effects while others yield negative results. core.ac.uk This complexity highlights the multifaceted interaction of the compound with cellular and genetic material. Generally, the compound did not show evidence of inducing gene or chromosomal mutations in bacteria or yeast. inchem.org However, conflicting results have been reported across different mammalian cell systems and endpoints. core.ac.uk

Bacterial Mutagenicity Assays

The most common bacterial reverse mutation assay, the Ames test, has been used to evaluate the mutagenic potential of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one. Reports on its activity in this assay have been inconsistent. One study reported mutagenic activity in the Salmonella typhimurium tester strain TA100. inchem.orgclinicaltrials.gov In contrast, other evaluations state that the compound is generally not mutagenic to bacteria. inchem.orgnih.gov Contradictory results have also been noted regarding the mutagenicity of urinary metabolites from treated mice when tested in bacteria. inchem.org

In Vitro Mammalian Cell Assays

Studies using cultured mammalian cells have provided varied results regarding the genotoxicity of 7-Chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one.

Chromosomal Aberrations: In cultured human lymphocytes, the compound was found to cause a significant increase in the frequency of chromosomal aberrations. nih.gov However, other studies using Chinese hamster cells in vitro reported little to no effect on chromosomal aberrations. inchem.orgclinicaltrials.govnih.gov One study using low passage-number cultured Chinese hamster cells observed low levels of chromosome aberrations. oup.com

Micronucleus Induction: The compound induced micronuclei in cultured mammalian cells. inchem.org Specifically, it produced chromosomal aberrations in an in vitro micronucleus assay using V79 cells. covetrus.com However, a cytokinesis-block micronucleus assay in human peripheral blood lymphocytes showed no genotoxicity at the concentrations tested. nih.gov

Sister Chromatid Exchange (SCE): In normal human lymphocyte cultures, the compound caused a dose-dependent, statistically significant increase in the frequency of Sister Chromatid Exchanges (SCEs). core.ac.uknih.gov This suggests the potential for DNA instability or deficiencies in DNA repair mechanisms. nih.gov However, a separate study on cultured human white blood cells did not find a significant induction of SCEs. jksus.orgscispace.com

Aneuploidy: The compound has been shown to induce aneuploidy in cultured mammalian cells. inchem.org In a study with Chinese hamster cells, treatment led to a dose-dependent reduction in diploid cells, with an induction of low levels of hypodiploidy at toxic concentrations. oup.com

DNA Damage: In cultured human lymphocytes, the compound was found to induce oxidative DNA damage in a dose-dependent manner, as measured by the 8-hydroxy-deoxyguanosine (8-OHdG) assay. jksus.orgscispace.com This finding suggests a potential mechanism of genotoxicity that is not related to direct chromosomal breakage. jksus.org

Table 1: Summary of In Vitro Genotoxicity Studies

Test SystemEndpointResultReference(s)
Salmonella typhimurium TA100Gene Mutation (Ames Test)Positive inchem.orgclinicaltrials.gov
BacteriaGene MutationGenerally Negative inchem.orgnih.gov
Human LymphocytesChromosomal AberrationsPositive nih.gov
Chinese Hamster CellsChromosomal AberrationsNegative / Low level inchem.orgclinicaltrials.govnih.govoup.com
V79 CellsMicronucleus FormationPositive covetrus.com
Human LymphocytesMicronucleus FormationNegative nih.gov
Human LymphocytesSister Chromatid ExchangePositive (Dose-dependent) core.ac.uknih.gov
Human White Blood CellsSister Chromatid ExchangeNegative jksus.orgscispace.com
Chinese Hamster CellsAneuploidy (Hypodiploidy)Positive oup.com
Human LymphocytesOxidative DNA Damage (8-OHdG)Positive (Dose-dependent) jksus.orgscispace.com

In Vivo Mammalian Genotoxicity Assays

Micronucleus Test: One study reported that the compound was genotoxic in a mouse bone marrow micronucleus test. inchem.org A significant increase in the frequency of micronucleated polychromatic erythrocytes in the bone marrow of Balb-C mice was observed after intraperitoneal administration. nih.gov Another study also reported that it produced chromosomal aberrations in an in vivo micronucleus assay in mice. covetrus.com In contrast, a comprehensive evaluation concluded that, in general, the compound did not induce micronuclei in the bone marrow of mice in vivo. inchem.org

Chromosomal Aberrations: Following single or multiple injections in mice, no increases in chromosome aberrations were observed. oup.com Similarly, in rats, no chromosomal aberrations in bone marrow were found. inchem.org Studies in patients undergoing surgery also did not find genotoxic effects as measured by chromosomal aberrations in blood lymphocytes. jksus.orgresearchgate.net

Sister Chromatid Exchange (SCE): An in vivo study in Balb-C mice demonstrated that the compound induced a significant increase in the frequency of SCE in bone marrow cells at specific doses. nih.gov It also produced chromosomal aberrations in an in vivo sister chromatid exchange assay in mice. covetrus.com

Aneuploidy: In mouse spermatocytes, but not in oocytes, the compound was found to induce aneuploidy. inchem.org

DNA Damage: In rats in vivo, no DNA strand breaks or alkali-labile sites were detected in the liver. inchem.org

Table 2: Summary of In Vivo Genotoxicity Studies

Test SystemEndpointResultReference(s)
Mouse Bone MarrowMicronucleus FormationPositive inchem.orgcovetrus.comnih.gov
Mouse Bone MarrowMicronucleus FormationGenerally Negative inchem.org
Mouse Bone MarrowChromosomal AberrationsNegative oup.com
Rat Bone MarrowChromosomal AberrationsNegative inchem.org
Mouse Bone MarrowSister Chromatid ExchangePositive covetrus.comnih.gov
Mouse SpermatocytesAneuploidyPositive inchem.org
Mouse OocytesAneuploidyNegative inchem.org
Rat LiverDNA Strand BreaksNegative inchem.org

Future Directions and Emerging Research Gaps in 7 Chloro 1,3 Dihydro 1 Methyl 5 Phenyl 2h 1,4 Benzodiazepin 2 One Research

Development of Novel Synthetic Strategies for Advanced Analogs

The core 1,4-benzodiazepine (B1214927) scaffold is a privileged structure in medicinal chemistry, and the development of new synthetic routes to create advanced analogs of diazepam is an active area of research. tandfonline.comacs.org The goal is to design molecules with improved therapeutic profiles, such as enhanced selectivity for specific receptor subtypes or reduced side effects.

Recent synthetic strategies have focused on:

Microwave-assisted synthesis: This technique has been employed to expedite the creation of diverse small molecules, including 1,4-benzodiazepine derivatives. tandfonline.com

Multi-component reactions: These reactions allow for the one-pot synthesis of complex molecules from simple starting materials, offering an efficient route to novel benzodiazepine (B76468) analogs. tandfonline.com

Flow chemistry: Continuous-flow synthesis has been explored as a highly optimized and environmentally conscious method for producing diazepam and its derivatives. nih.govfrontiersin.org This approach can lead to higher yields and purity. frontiersin.orgmdpi.com

Click Chemistry: The Huisgen [3+2] dipolar cycloaddition reaction has been used to synthesize novel 1,2,3-triazole-based diazepam derivatives, demonstrating the utility of click chemistry in modifying the core structure. researchgate.net

A significant research gap lies in the development of enantiomerically pure quaternary 1,4-benzodiazepin-2,5-diones, which remain largely unexplored despite their potential pharmacological activities. vt.edu The "Memory of Chirality" (MOC) strategy presents a promising, yet challenging, approach to access these complex structures. vt.edu

Application of Machine Learning and AI in Structure-Activity Relationship Prediction

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling more accurate predictions of structure-activity relationships (SAR). acs.org For diazepam and its analogs, these computational tools can analyze vast datasets to identify key structural features that determine biological activity. acs.org

Key applications and research findings include:

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models have been developed for benzodiazepine derivatives using techniques like artificial neural networks (ANN) and support vector machines (SVM) to predict binding affinities to the GABA-A receptor. researchgate.net

Predicting Off-Target Effects: AI platforms, such as Kantify's Sapian, are being used to predict previously unknown interactions between diazepam and a wide range of human proteins. kantify.combiospace.com This can help in understanding and anticipating potential side effects. kantify.com For instance, one AI study predicted over 442 proteins that could interact with diazepam, suggesting potential impacts on fetal development and male fertility. kantify.combiospace.com

Deep Learning for Pharmacological Effects: Deep learning models, combined with data from wearables, are being used to objectively detect and characterize the psychomotor effects of benzodiazepines. osf.io

Exploration of New Molecular Targets and Binding Mechanisms

Recent discoveries and future research directions include:

GABA-A Receptor Subtypes: Diazepam is a non-selective modulator of GABA-A receptors containing α1, α2, α3, or α5 subunits. nih.govkarger.com Research is focused on developing analogs that selectively target specific subtypes to isolate desired therapeutic effects (e.g., anxiolysis via α2) from undesirable ones (e.g., sedation via α1). frontiersin.orgnih.gov

Transmembrane Binding Sites: Studies have suggested the existence of a flumazenil-insensitive binding site for diazepam in the transmembrane domain of the GABA-A receptor, which may be responsible for its effects at higher concentrations. mdpi.com

Peripheral Benzodiazepine Receptor (PBR): Diazepam also binds to the PBR (now known as the translocator protein, TSPO), which is implicated in various physiological processes, including immune response and neurosteroidogenesis. pharmgkb.org The full implications of this interaction are still being investigated.

AI-Predicted Targets: As mentioned, AI is identifying a plethora of potential new protein targets for diazepam, including those involved in heart and brain development. kantify.combiospace.com Experimental validation of these predicted interactions is a critical next step.

Advanced Spectroscopic Probes for Real-time Molecular Interactions

Advanced spectroscopic techniques are providing unprecedented insights into the real-time molecular interactions of diazepam with its targets. These methods allow for a more dynamic and detailed understanding of binding kinetics and conformational changes.

Examples of advanced spectroscopic applications include:

Fluorescence Spectroscopy: Fluorescent nanosensors, such as those based on molecularly imprinted quantum dots, have been developed for the sensitive and selective determination of diazepam. brieflands.com Förster resonance energy transfer (FRET) is another powerful tool for studying protein-ligand interactions. jelsciences.com

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can be used to study the structural changes in proteins upon binding to ligands like diazepam. jelsciences.comresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free technique that can provide real-time data on the binding affinity and kinetics of diazepam and its analogs to their target receptors. jelsciences.com

The development of novel spectroscopic probes and imaging agents will be crucial for visualizing and quantifying the interactions of diazepam within living cells and tissues. This will help bridge the gap between in vitro binding assays and in vivo pharmacological effects.

Implementation of Green Chemistry Principles in Scalable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to make the synthesis of drugs like diazepam more environmentally sustainable and cost-effective. mdpi.com This involves minimizing waste, using less hazardous solvents, and improving energy efficiency. sioc-journal.cn

Key advancements in the green synthesis of diazepam include:

Continuous-Flow Synthesis: As noted earlier, this method significantly reduces the environmental factor (E-factor) associated with diazepam synthesis by minimizing solvent use and improving reaction efficiency. nih.gov One study reported a 4-fold reduction in the E-factor for diazepam synthesis using a continuous-flow approach. nih.gov

Solvent-Free and Catalytic Methods: Research into solvent-free reaction conditions and the use of recyclable catalysts, such as magnetic nano cobalt ferrite, is underway to develop greener synthetic routes for benzodiazepines. sioc-journal.cn

Telescoped Reactions: A telescoped flow synthesis using microreactors has been shown to produce diazepam with high yield and purity in a significantly shorter timeframe. mdpi.com

A primary research gap is the broader implementation of these green chemistry principles in the large-scale industrial production of diazepam and its derivatives. Further optimization of catalysts and reaction conditions is needed to make these methods commercially viable.

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Effects

A systems-level understanding of diazepam's effects requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. This holistic approach can reveal complex biological networks and pathways affected by the drug.

Current research and future opportunities include:

Pharmacogenomics: Genetic polymorphisms in enzymes like CYP2C19 are known to affect diazepam's metabolism and pharmacokinetics, leading to variability in patient responses. pharmgkb.org Integrating genomic data can help personalize therapy.

Transcriptomics and Proteomics: Studies have analyzed gene and protein expression changes in response to diazepam exposure. researchgate.net For example, multi-omics analyses in autism spectrum disorder have identified reduced levels of diazepam-binding inhibitor (DBI) protein, suggesting a link to the condition's pathophysiology. nih.gov

Causal Network Analysis: Integrating 'omics data with Adverse Outcome Pathways (AOPs) can help to build causal networks that link molecular initiating events to adverse effects, providing a more mechanistic understanding of toxicity. researchgate.net

The major challenge and research gap in this area is the computational complexity of integrating and interpreting large, multi-dimensional datasets. Developing advanced bioinformatics tools and systems biology models is essential to translate multi-omics data into clinically relevant insights and predictive biomarkers.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Chloro-1-methyl-5-phenyl- derivatives, and how can their efficiency be experimentally validated?

  • Methodological Answer : Common methods include nucleophilic substitution and cross-coupling reactions. Efficiency is validated by comparing reaction yields, purity (via HPLC or GC-MS), and reaction time under controlled conditions. Use factorial design to isolate variables (e.g., temperature, catalyst loading) and employ quasi-experimental pretest/post-test frameworks to assess reproducibility .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of 7-Chloro-1-methyl-5-phenyl- compounds?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation (as demonstrated in single-crystal studies ). Complement with NMR (¹H/¹³C) for functional group analysis and FT-IR to verify bond vibrations. Cross-validate data using mass spectrometry for molecular weight confirmation .

Q. How can researchers assess the environmental impact of 7-Chloro-1-methyl-5-phenyl- derivatives during synthesis?

  • Methodological Answer : Conduct lifecycle assessments (LCAs) to evaluate waste generation and toxicity. Use Green Chemistry metrics (e.g., E-factor, atom economy) and consult ZDHC MRSL compliance guidelines for safer solvent/substitute selection .

Advanced Research Questions

Q. What experimental design strategies minimize data contradictions in optimizing reaction conditions for 7-Chloro-1-methyl-5-phenyl- derivatives?

  • Methodological Answer : Implement response surface methodology (RSM) with a simplex algorithm to adaptively refine reaction parameters (e.g., solvent polarity, stoichiometry). Use Hessian matrix analysis to identify minima in multi-variable systems and resolve conflicting data points .

Q. How can AI-driven computational models improve the prediction of reaction mechanisms for 7-Chloro-1-methyl-5-phenyl- derivatives?

  • Methodological Answer : Train machine learning models on reaction datasets (e.g., rate constants, intermediate stability) using COMSOL Multiphysics for multi-physics simulations. Integrate autonomous experimentation platforms for real-time parameter adjustments, reducing iterative trial-and-error .

Q. What advanced methodologies validate the adsorption and reactivity of 7-Chloro-1-methyl-5-phenyl- derivatives on indoor surfaces (e.g., lab equipment)?

  • Methodological Answer : Employ microspectroscopic imaging (AFM, ToF-SIMS) to analyze surface interactions at nanoscale resolution. Pair with controlled exposure experiments in simulated indoor environments to quantify degradation pathways and byproduct formation .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results in synthesis pathways?

  • Methodological Answer : Use density functional theory (DFT) to model reaction energetics and compare with empirical data. Apply error-propagation analysis to identify systematic biases (e.g., solvent effects unaccounted for in simulations). Cross-reference with high-throughput screening to validate outliers .

Methodological Best Practices

  • Data Validation : Ensure reproducibility by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use triplicate experiments with statistical significance testing (p < 0.05) and report confidence intervals .
  • Literature Integration : Perform systematic reviews using SciFinder or Reaxys to identify knowledge gaps. Critically evaluate cited methods in papers for applicability to halogenated aromatic systems .
  • Ethical Compliance : Document synthetic protocols with SDS-compliant hazard assessments and disclose all deviations from original experimental designs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.